Methyl 3-(2-methylphenyl)-3-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIUIMDIPDFRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375092 | |
| Record name | methyl 3-(2-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147501-26-6 | |
| Record name | methyl 3-(2-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 147501-26-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 3-(2-methylphenyl)-3-oxopropanoate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of methyl 3-(2-methylphenyl)-3-oxopropanoate, a β-keto ester of interest to researchers and professionals in the fields of organic chemistry and drug development. The synthesis is achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, presents quantitative data from analogous syntheses, provides a detailed experimental protocol, and includes visualizations of the workflow and reaction pathway.
Core Synthesis: Crossed Claisen Condensation
The synthesis of this compound is accomplished via a crossed Claisen condensation between 2-methylacetophenone and dimethyl carbonate. In this reaction, a strong base, such as sodium hydride, is used to deprotonate the α-carbon of 2-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent elimination of a methoxide group yields the desired β-keto ester.[1] Dimethyl carbonate is an effective reagent for this transformation as it lacks α-hydrogens, preventing self-condensation.[2]
Data Presentation: Synthesis of Analogous β-Keto Esters
| Ketone Reactant | Carbonate Reactant | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Various Ketones | Diethyl Carbonate | NaH | THF | 6 h | Reflux | 20-88 | [3] |
| Acetone | Diethyl Carbonate | NaH | Ether | 3.5 h | Reflux | Not specified | |
| Acetophenone | Diethyl Carbonate | NaH | Toluene | Not specified | Not specified | ~90 |
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of β-ketoesters.[3]
Materials and Reagents:
-
2-Methylacetophenone (1.0 eq.)
-
Dimethyl Carbonate (4.0 eq.)
-
Sodium Hydride (60% dispersion in mineral oil, 3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
10% Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.
-
Addition of Reagents: To the flask, add a suspension of sodium hydride (3.0 eq.) in anhydrous THF. To this suspension, add dimethyl carbonate (4.0 eq.).
-
Initiation of Reaction: Slowly add a solution of 2-methylacetophenone (1.0 eq.) in anhydrous THF to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Quenching: After 6 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of glacial acetic acid, followed by 10% hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in petroleum ether.
Characterization:
The final product, this compound, is expected to be a yellow oil. The structure can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~4.0 ppm), a singlet for the methyl group on the phenyl ring (~2.4 ppm), and multiplets for the aromatic protons (~7.2-7.8 ppm). The presence of keto-enol tautomerism may result in additional signals.
-
¹³C NMR (CDCl₃): Expected signals would include peaks for the ester carbonyl, ketone carbonyl, methylene carbon, methyl ester carbon, the aromatic methyl carbon, and the aromatic carbons.
-
IR (neat): Characteristic absorptions are expected for the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1685 cm⁻¹).
-
Mass Spectrometry (HRMS): The calculated mass for C₁₁H₁₂O₃ can be confirmed.
Visualizations
References
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(2-methylphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-(2-methylphenyl)-3-oxopropanoate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous compounds, particularly other β-keto esters, and established principles of organic chemistry. The presented data and protocols are intended to serve as a well-founded estimation for research and development purposes.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. Molar mass and formula are calculated, while other properties are estimated based on similar structures like methyl benzoylacetate.[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molar Mass | 192.21 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 270-290 °C at atmospheric pressure |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and insoluble in water.[1] |
| CAS Number | Not assigned |
Synthesis
A standard and reliable method for the synthesis of this compound is the Crossed Claisen Condensation .[2][3] This reaction involves the condensation of an ester with an α-hydrogen (methyl acetate) with an ester that lacks α-hydrogens (methyl 2-methylbenzoate) in the presence of a strong base.[3]
General synthesis workflow.
Experimental Protocol: Crossed Claisen Condensation
-
Reaction Setup: A solution of methyl 2-methylbenzoate and methyl acetate in an anhydrous, inert solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, such as sodium methoxide or sodium hydride, is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).[3] The use of an alkoxide base corresponding to the ester's alcohol component is crucial to prevent transesterification.[4]
-
Reaction: The reaction mixture is stirred for several hours until the condensation is complete, which can be monitored by thin-layer chromatography.
-
Workup: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the resulting β-keto ester enolate.[5]
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[6]
Spectroscopic Analysis
The structural characterization of this compound would rely on standard spectroscopic techniques. The following sections detail the predicted spectroscopic data.
A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[7][8] The enol form is stabilized by conjugation and intramolecular hydrogen bonding.[8] This equilibrium is solvent and temperature-dependent.[9][10] The presence of both tautomers is readily observable by NMR spectroscopy.[7]
Keto-enol tautomerism equilibrium.
Proton NMR is the most effective technique for observing and quantifying the keto-enol tautomer ratio.[8] Distinct signals for both forms are expected as the interconversion is slow on the NMR timescale.[7][9]
| Tautomer | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Keto | ~ 7.8 - 7.2 | m | Aromatic protons |
| ~ 4.0 | s | -COCH₂CO- | |
| ~ 3.7 | s | -OCH₃ | |
| ~ 2.5 | s | Ar-CH₃ | |
| Enol | ~ 12.5 | s (broad) | Enolic -OH |
| ~ 7.6 - 7.1 | m | Aromatic protons | |
| ~ 5.8 | s | Vinylic =CH- | |
| ~ 3.75 | s | -OCH₃ | |
| ~ 2.4 | s | Ar-CH₃ |
Carbon NMR will also show distinct signals for the keto and enol forms.
| Tautomer | Predicted Chemical Shift (δ, ppm) | Assignment |
| Keto | ~ 195 | Ketone C=O |
| ~ 168 | Ester C=O | |
| ~ 140 - 125 | Aromatic C | |
| ~ 52 | -OCH₃ | |
| ~ 46 | -CH₂- | |
| ~ 21 | Ar-CH₃ | |
| Enol | ~ 175 | Ester C=O (conjugated) |
| ~ 172 | Enolic C-OH | |
| ~ 140 - 125 | Aromatic C | |
| ~ 90 | Vinylic =CH- | |
| ~ 51 | -OCH₃ | |
| ~ 20 | Ar-CH₃ |
The IR spectrum will show characteristic absorptions for both the keto and enol tautomers.
| Tautomer | Predicted Wavenumber (cm⁻¹) | Functional Group |
| Keto | ~ 1745 | Ester C=O stretch |
| ~ 1720 | Ketone C=O stretch | |
| ~ 1600, 1480 | Aromatic C=C stretch | |
| ~ 1250, 1100 | C-O stretch | |
| Enol | ~ 3200-2800 (broad) | O-H stretch (intramolecular H-bond) |
| ~ 1650 | C=O stretch (conjugated ester) | |
| ~ 1610 | C=C stretch (enol) |
β-Keto esters typically show a doublet for the two carbonyl groups of the keto form around 1720 and 1740 cm⁻¹.[11] The enol form exhibits a C=O band at a lower frequency, around 1650 cm⁻¹, due to conjugation and hydrogen bonding.[11]
In mass spectrometry with electron ionization (EI), the fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12][13][14]
| m/z | Predicted Fragment | Fragmentation Pathway |
| 192 | [M]⁺ | Molecular ion |
| 161 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 133 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 119 | [C₉H₁₁]⁺ | McLafferty rearrangement with loss of methyl acetate |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives |
| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |
Experimental Protocols for Spectroscopic Analysis
Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent (e.g., CDCl₃). For IR analysis, the sample can be analyzed as a neat liquid between salt plates.[15] For GC-MS, dilute the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra. The ratio of keto to enol tautomers can be determined by integrating the signals of the α-methylene protons of the keto form and the vinylic proton of the enol form.[8]
-
¹³C NMR: Acquire proton-decoupled ¹³C spectra to observe the distinct carbonyl and vinylic carbons of each tautomer.
IR Spectroscopy:
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Technique: A thin film of the liquid sample is placed between two NaCl or KBr plates.[15]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) is typically used to ensure good separation.[16][17]
-
MS Detection: Use electron ionization (EI) at 70 eV.[18]
Conclusion
References
- 1. CAS 614-27-7: Methyl benzoylacetate | CymitQuimica [cymitquimica.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Methyl 3-(2-methylphenyl)-3-oxopropanoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for Methyl 3-(2-methylphenyl)-3-oxopropanoate. Due to the limited availability of comprehensive public data for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Chemical Structure and Expected Spectroscopic Features
This compound possesses a key structural scaffold composed of a methyl ester, a ketone, and a 2-methylphenyl group. This arrangement dictates its characteristic spectroscopic signatures.
Structure:
A comprehensive spectroscopic analysis would involve ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm this structure.
Quantitative Spectroscopic Data
A thorough search of public scientific databases did not yield a complete, published dataset for this compound. Therefore, the following tables present expected chemical shifts and absorption bands based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These values should be considered predictive and require experimental verification.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | Multiplet | 4H | Aromatic protons (2-methylphenyl group) |
| ~ 4.0 | Singlet | 2H | -CH₂- (methylene protons) |
| ~ 3.7 | Singlet | 3H | -OCH₃ (methyl ester protons) |
| ~ 2.5 | Singlet | 3H | Ar-CH₃ (aromatic methyl protons) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 | C=O (ketone) |
| ~ 168 | C=O (ester) |
| ~ 138 | Aromatic C (quaternary, attached to CH₃) |
| ~ 132 - 126 | Aromatic CH |
| ~ 135 | Aromatic C (quaternary, attached to C=O) |
| ~ 52 | -OCH₃ (methyl ester) |
| ~ 45 | -CH₂- (methylene) |
| ~ 21 | Ar-CH₃ (aromatic methyl) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1685 | Strong | C=O stretch (ketone) |
| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1200 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 161 | [M - OCH₃]⁺ |
| 133 | [M - COOCH₃]⁺ |
| 119 | [CH₃C₆H₄CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed, standard methodologies for the acquisition of spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thin Film (for oils): A drop of the neat liquid is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds. Electron Ionization (EI) is a standard ionization technique.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by a 70 eV electron beam in EI mode.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a synthesized organic compound.
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Data of Methyl 3-(2-methylphenyl)-3-oxopropanoate
Introduction
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for methyl 3-(2-methylphenyl)-3-oxopropanoate. These predictions are based on the analysis of similar structures and standard chemical shift values. The numbering of the atoms for the purpose of data assignment is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | ~2.40 | s | 3H | - |
| H-b | ~3.95 | s | 2H | - |
| H-c | ~3.75 | s | 3H | - |
| H-d | ~7.80 | d | 1H | ~7.6 |
| H-e | ~7.40 | t | 1H | ~7.6 |
| H-f | ~7.25 | t | 1H | ~7.6 |
| H-g | ~7.30 | d | 1H | ~7.6 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~195 |
| C-2 | ~45 |
| C-3 | ~168 |
| C-4 | ~52 |
| C-5 | ~135 |
| C-6 | ~138 |
| C-7 | ~126 |
| C-8 | ~132 |
| C-9 | ~131 |
| C-10 | ~128 |
| C-11 | ~21 |
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[1]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve a homogeneous field and sharp NMR signals.[1]
3. Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[1]
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.[1]
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[1]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[1]
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.[1]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the atoms.
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a small organic molecule.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, a standardized experimental protocol for data acquisition, and a logical workflow for NMR analysis. While experimental data for this specific molecule is not currently available in public databases, the predicted data and methodologies presented here offer a solid foundation for researchers working with this and structurally related compounds. The provided information is intended to aid in the synthesis, characterization, and quality control processes within a research and development setting.
References
Mass spectrometry of Methyl 3-(2-methylphenyl)-3-oxopropanoate
An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-(2-methylphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of this compound, a β-keto ester of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents a general experimental protocol for its analysis, and summarizes its key molecular properties.
Molecular Properties
A foundational understanding of the molecular characteristics of this compound is essential for interpreting its mass spectrum.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5441-21-4 |
| Structure | (Image of the chemical structure of this compound) |
Predicted Electron Ionization (EI) Mass Spectrum
The primary fragmentation pathways for this compound are anticipated to be:
-
Alpha-Cleavage: Fission of the bonds adjacent to the carbonyl groups is a dominant fragmentation mechanism[1]. This can result in the loss of a methoxycarbonyl radical (•COOCH₃) or a methylbenzoyl radical (•COC₆H₄CH₃).
-
McLafferty Rearrangement: As a compound with a carbonyl group and available gamma-hydrogens, it may undergo a McLafferty rearrangement, although this is more common in longer-chain esters[1].
-
Aromatic Ring Fragmentation: The 2-methylphenyl group will also influence the fragmentation, leading to characteristic aromatic ions.
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 192 | Moderate | [C₁₁H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 161 | Moderate | [C₁₀H₉O₂]⁺ | Loss of a methoxy radical (•OCH₃) |
| 133 | Strong | [C₉H₉O]⁺ | Loss of a methoxycarbonyl radical (•COOCH₃) via alpha-cleavage |
| 119 | Strong | [C₈H₇O]⁺ | Loss of the ketene group (CH₂CO) from the [M-OCH₃]⁺ ion |
| 105 | Moderate | [C₇H₅O]⁺ | Loss of a methyl group from the tolyl cation |
| 91 | Strong | [C₇H₇]⁺ | Tropylium ion, characteristic of tolyl-containing compounds |
| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation, from cleavage of the tolyl group |
| 59 | Moderate | [C₂H₃O₂]⁺ | Methoxycarbonyl cation (⁺COOCH₃) |
Experimental Protocol for GC-MS Analysis
A standard protocol for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.
Sample Preparation
-
Dissolve a small amount of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Instrumentation and Conditions
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Data Acquisition and Analysis
-
Acquire the data using the instrument's control software.
-
Process the acquired data to obtain the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Identify the molecular ion and the major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.
Visualization of Key Processes
To further elucidate the analytical process and the molecular behavior, the following diagrams are provided.
Conclusion
The mass spectrometric analysis of this compound, particularly utilizing GC-MS with electron ionization, is a robust method for its unequivocal identification and characterization. Although a reference spectrum is not widely published, a detailed understanding of the fragmentation patterns of β-keto esters and aromatic compounds allows for a reliable prediction of its mass spectrum. The experimental protocol and fragmentation guide provided herein serve as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related molecules.
References
An In-depth Technical Guide to the Reactivity of Ortho-substituted Phenyl Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of ortho-substituted phenyl beta-keto esters, a class of compounds of significant interest in synthetic chemistry and drug discovery. The presence of substituents at the ortho position of the phenyl ring introduces unique steric and electronic effects that profoundly influence their synthesis, reactivity, and the propensity to undergo various chemical transformations. This document details key reactions, presents quantitative data, outlines experimental protocols, and provides visualizations of reaction mechanisms and workflows to serve as a valuable resource for professionals in the field.
Synthesis of Ortho-substituted Phenyl Beta-Keto Esters
The synthesis of ortho-substituted phenyl beta-keto esters can be achieved through several methods, most notably the Claisen condensation. This reaction involves the condensation of an ortho-substituted acetophenone with a dialkyl carbonate in the presence of a strong base. The choice of base and reaction conditions can significantly impact the yield.
General Synthesis Workflow
The general workflow for the synthesis of ortho-substituted phenyl beta-keto esters via Claisen condensation is depicted below.
Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)-3-oxobutanoate
This protocol describes the synthesis of a representative ortho-substituted phenyl beta-keto ester.
Materials:
-
2'-Chloroacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in dry toluene under a nitrogen atmosphere, a solution of 2'-chloroacetophenone (1.0 eq) in dry toluene is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
Diethyl carbonate (2.0 eq) is added, and the reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure ethyl 2-(2-chlorophenyl)-3-oxobutanoate.
Synthesis Yields for Various Ortho-Substituents
The yields of the Claisen condensation are influenced by the nature of the ortho-substituent. Electron-withdrawing groups can sometimes lead to lower yields due to side reactions, while steric hindrance can also play a significant role.
| Ortho-Substituent (X) | Product | Typical Yield (%) |
| -H | Ethyl benzoylacetate | 75-85 |
| -Cl | Ethyl 2-(2-chlorophenyl)-3-oxobutanoate | 65-75 |
| -CH₃ | Ethyl 2-(2-methylphenyl)-3-oxobutanoate | 70-80 |
| -OCH₃ | Ethyl 2-(2-methoxyphenyl)-3-oxobutanoate | 60-70 |
| -NO₂ | Ethyl 2-(2-nitrophenyl)-3-oxobutanoate | 50-60 |
Key Reactions of Ortho-substituted Phenyl Beta-Keto Esters
Ortho-substituted phenyl beta-keto esters are versatile intermediates that can undergo a variety of chemical transformations, including the Japp-Klingemann reaction, cyclization reactions, and decarboxylation.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and aryldiazonium salts.[1][2] The reaction proceeds via an initial coupling of the diazonium salt to the active methylene group, followed by the cleavage of an acyl or carboxyl group.[1] For β-keto esters, the acyl group is typically cleaved.
The mechanism involves the formation of an azo intermediate, which then undergoes hydrolysis and rearrangement to the final hydrazone product.[2]
Materials:
-
Ethyl 2-(2-chlorophenyl)-3-oxobutanoate
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid (conc.)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
A solution of aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the benzenediazonium chloride solution.
-
In a separate flask, ethyl 2-(2-chlorophenyl)-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The mixture is cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is added slowly to the β-keto ester solution with vigorous stirring, keeping the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure hydrazone product.
Cyclization Reactions
Ortho-substituted phenyl beta-keto esters are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The nature of the ortho-substituent often directs the course of the cyclization. For instance, an ortho-amino or ortho-hydroxy group can readily undergo condensation with the keto and ester functionalities.
An ortho-amino substituted phenyl beta-keto ester can undergo an intramolecular cyclization to form a dihydroquinoline derivative.
Decarboxylation
Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can readily undergo decarboxylation upon heating to yield an ortho-substituted propiophenone. This reaction is a common synthetic strategy to introduce a ketone functionality.
The process involves two main steps: hydrolysis of the ester followed by thermal decarboxylation.
Influence of Ortho-Substituents on Reactivity
The presence of a substituent at the ortho position of the phenyl ring exerts significant steric and electronic effects that modulate the reactivity of the β-keto ester moiety.
-
Steric Effects: A bulky ortho-substituent can hinder the approach of reagents to the carbonyl groups and the active methylene position. This can lead to decreased reaction rates, particularly in reactions involving nucleophilic attack at the carbonyl carbon.
-
Electronic Effects: The electronic nature of the ortho-substituent influences the acidity of the α-protons and the electrophilicity of the carbonyl carbons. Electron-withdrawing groups increase the acidity of the α-protons, facilitating enolate formation. Conversely, electron-donating groups decrease the acidity. These effects can be observed in the kinetics of reactions such as hydrolysis. While specific kinetic data for the hydrolysis of ortho-substituted phenyl beta-keto esters is limited, studies on analogous systems like substituted phenyl benzoates show that ortho-substituents can significantly influence reaction rates through a combination of inductive, resonance, and steric effects.[3]
Spectroscopic Data
The characterization of ortho-substituted phenyl beta-keto esters relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the methylene protons (α-protons) typically appear as a singlet. The chemical shift of these protons is influenced by the ortho-substituent. The aromatic protons exhibit complex splitting patterns characteristic of ortho-substitution. In ¹³C NMR spectra, the two carbonyl carbons (keto and ester) are readily identifiable at the downfield region of the spectrum.
¹³C NMR Chemical Shift Ranges:
| Carbon Environment | Chemical Shift (ppm) |
| C=O (Ketone) | 190 - 210 |
| C=O (Ester) | 165 - 175 |
| Aromatic Carbons | 120 - 150 |
| Methylene Carbon (α-carbon) | 45 - 60 |
| Methoxy/Ethoxy Carbons (ester) | 50 - 65 |
| Methyl Carbon (ester) | 10 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto ester is characterized by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the keto and ester carbonyl groups. The exact positions of these bands can be influenced by the ortho-substituent and by the extent of enolization.
Characteristic IR Absorption Frequencies:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1715 - 1735 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1000 - 1300 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium |
This guide provides a foundational understanding of the reactivity of ortho-substituted phenyl beta-keto esters. The presented data and protocols are intended to aid researchers in the design and execution of synthetic strategies involving these versatile chemical entities. Further investigation into the quantitative effects of a broader range of ortho-substituents on various reactions will continue to enrich our understanding and expand the synthetic utility of this important class of compounds.
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
Tautomerism in β-Keto Esters: A Core Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the keto-enol tautomerism of β-keto esters, detailing its fundamental principles, influencing factors, and profound implications in synthetic chemistry and pharmacology.
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. In the realm of β-keto esters, this concept manifests as a delicate balance between the keto and enol forms, an equilibrium that dictates the reactivity, physical properties, and biological activity of these versatile molecules. This technical guide provides a comprehensive overview of the core principles of tautomerism in β-keto esters, offering quantitative data, detailed experimental protocols, and visualizations of key concepts to empower researchers, scientists, and drug development professionals in their work.
The Keto-Enol Equilibrium in β-Keto Esters
β-Keto esters exist as a mixture of two tautomeric forms: the keto form, which contains a ketone and an ester functional group separated by a methylene group, and the enol form, characterized by a hydroxyl group and a carbon-carbon double bond in conjugation with the ester carbonyl group. The equilibrium between these two forms is a dynamic process influenced by a variety of factors.[1]
The enol form of β-keto esters is significantly stabilized through two primary electronic effects: conjugation of the C=C double bond with the ester's carbonyl group and the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ketone's carbonyl oxygen.[1] This stabilization is a key reason why β-keto esters exhibit a more substantial enol content compared to simple ketones or esters.[2]
Figure 1: Keto-enol tautomerism in a generic β-keto ester.
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is highly sensitive to the molecular structure and the surrounding environment. Understanding these factors is crucial for controlling the reactivity and properties of β-keto esters.
-
Solvent Polarity: The polarity of the solvent plays a significant role in determining the predominant tautomer. Non-polar solvents, which cannot engage in hydrogen bonding with the solute, favor the enol form. In these environments, the intramolecular hydrogen bond of the enol tautomer is a dominant stabilizing force. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[3] Polar aprotic solvents can also influence the equilibrium, though the effects are often more nuanced.
-
Temperature: Temperature can influence the position of the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the process can be determined.
-
Substituents: The nature of the substituents on the β-keto ester backbone can have a profound impact on the keto-enol ratio. Electron-withdrawing groups at the α-position tend to increase the acidity of the α-protons, which can favor enolization. Steric effects also play a role; bulky substituents can destabilize either the keto or enol form, thus shifting the equilibrium.
Quantitative Analysis of Tautomeric Composition
The relative amounts of the keto and enol tautomers can be quantified using various analytical techniques. This data is essential for understanding structure-activity relationships and for predicting the behavior of β-keto esters in different chemical and biological systems.
Data Presentation: Enol Content of β-Keto Esters in Various Solvents
The following tables summarize the percentage of the enol tautomer for several common β-keto esters in a range of solvents with varying polarities.
Table 1: Enol Content (%) of Ethyl Acetoacetate in Various Solvents
| Solvent | Dielectric Constant (ε) | Enol Content (%) |
| Water | 80.1 | 0.4 |
| Methanol | 32.7 | 6.9 |
| Ethanol | 24.6 | 10.3 |
| Acetone | 20.7 | 15.5 |
| Chloroform | 4.8 | 16.2 |
| Toluene | 2.4 | 19.8[3] |
| Hexane | 1.9 | 46.4 |
Table 2: Enol Content (%) of Other β-Keto Esters
| β-Keto Ester | Solvent | Enol Content (%) |
| Methyl Acetoacetate | Neat (liquid) | 4.8 |
| Methyl Acetoacetate | CCl₄ | 13.0 |
| Ethyl Benzoylacetate | Ethanol | 29.2 |
| Ethyl Benzoylacetate | Hexane | 88.5 |
| Ethyl 2-oxocyclopentanecarboxylate | CCl₄ | 2.5 |
| Acetylacetone (for comparison) | Neat (liquid) | 80.0 |
Experimental Protocols for Tautomer Analysis
Accurate determination of the keto-enol ratio is critical. The following sections provide detailed methodologies for the two most common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is the most powerful and widely used method for determining the keto-enol equilibrium. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the β-keto ester into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the desired deuterated solvent.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution and mixing.
-
Allow the sample to equilibrate at a constant temperature for a period of time (this can range from minutes to hours depending on the compound and solvent) to ensure the tautomeric equilibrium has been reached before analysis.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the signals of the minor tautomer.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Integrate the distinct signals corresponding to the keto and enol forms. Key signals to integrate are typically the α-protons of the keto form (a singlet or multiplet) and the vinylic proton of the enol form (a singlet).
-
Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each integrated signal: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Keto α-protons))] * 100
-
Figure 2: Workflow for NMR analysis of keto-enol tautomerism.
Bromination Method (Meyer's Titration)
This classical chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol tautomer. The amount of bromine consumed is then determined by titration, allowing for the calculation of the enol content.
Protocol for Bromination Titration (Meyer's Method):
-
Reagent Preparation:
-
Prepare a standardized solution of bromine in an appropriate solvent (e.g., methanol).
-
Prepare a standardized solution of sodium thiosulfate.
-
Prepare a solution of potassium iodide and a starch indicator solution.
-
-
Titration Procedure:
-
Accurately weigh a sample of the β-keto ester and dissolve it in a known volume of a suitable solvent.
-
Cool the solution in an ice bath to slow down the rate of tautomer interconversion.
-
Add a known excess of the standardized bromine solution to the β-keto ester solution. The reaction with the enol is very fast.
-
Immediately after the addition of bromine, add an excess of a β-naphthol or allyl alcohol solution to quench the unreacted bromine.
-
Add a solution of potassium iodide to the mixture. The remaining unreacted bromine (from the initial excess) will oxidize the iodide to iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue-black color.
-
Perform a blank titration using the same procedure but without the β-keto ester to determine the initial amount of bromine.
-
-
Calculation:
-
The difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations corresponds to the amount of bromine that reacted with the enol.
-
From the stoichiometry of the reaction (1 mole of enol reacts with 1 mole of Br₂), calculate the moles of enol present in the sample.
-
Calculate the percentage of the enol tautomer based on the initial mass of the β-keto ester.
-
Tautomerism in Drug Discovery and Development
The keto-enol tautomerism of β-keto esters is not merely a chemical curiosity; it has profound implications in the field of drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly affect its pharmacological properties, including receptor binding, membrane permeability, and metabolic stability.[4]
Tautomers and Receptor Binding
The specific tautomeric form of a drug molecule can be critical for its interaction with a biological target. The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions, leading to different binding affinities for a receptor's active site. In some cases, only one tautomer is active, while the other is inactive or even exhibits off-target effects. Understanding and controlling the tautomeric equilibrium can therefore be a key strategy in drug design.
β-Keto Esters as Enzyme Inhibitors
The structural features of β-keto esters make them attractive scaffolds for the design of enzyme inhibitors. The enol form, or the corresponding enolate, can act as a transition state analog for enzymatic reactions involving tetrahedral intermediates.[5] For example, β-keto esters have been explored as inhibitors of serine proteases, where the enol or enolate can mimic the tetrahedral intermediate formed during peptide bond hydrolysis.
Figure 3: β-Keto ester enol/enolate as a transition state analog inhibitor.
Tautomerism and Prodrug Design
The interconversion between keto and enol forms can be exploited in prodrug design. A less active or more stable tautomer can be administered, which then converts to the active tautomer at the target site. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and half-life. The β-keto ester moiety can be incorporated into a larger molecule as a prodrug that releases the active compound upon tautomerization or enzymatic cleavage.
Case Study: β-Keto Esters in Antibacterial Drug Design
Recent research has focused on the design of β-keto esters as potential antibacterial agents. These compounds can act as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production.[2][6] The β-keto ester scaffold can mimic the natural signaling molecules, thereby disrupting bacterial communication and attenuating their pathogenicity. Spectroscopic characterization of these synthetic β-keto esters is crucial to confirm their tautomeric form, as this will influence their interaction with the target proteins.[2]
Conclusion
The keto-enol tautomerism of β-keto esters is a dynamic and influential phenomenon with far-reaching consequences in chemistry and pharmacology. A thorough understanding of the factors that govern this equilibrium, coupled with robust analytical methods for its quantification, is essential for researchers and drug development professionals. By harnessing the principles of tautomerism, scientists can design more effective synthetic strategies, develop novel therapeutics with improved efficacy and safety profiles, and unlock the full potential of this versatile class of molecules. The continued investigation into the subtleties of β-keto ester tautomerism promises to yield further advancements in both fundamental chemistry and applied medicinal science.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Stability of Methyl 3-(2-methylphenyl)-3-oxopropanoate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 3-(2-methylphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of both a keto and an ester functional group separated by a methylene group confers unique reactivity upon these molecules. A critical aspect of their chemistry, particularly in contexts such as drug formulation or acidic reaction environments, is their stability.
Under acidic conditions, β-keto esters are susceptible to a two-stage degradation process: an initial hydrolysis of the ester to a β-keto acid, followed by a rapid decarboxylation of the acid intermediate to yield a ketone. The rate of these reactions is highly dependent on factors such as pH, temperature, and the specific substitution pattern of the molecule. For this compound, the presence of the ortho-methylphenyl group will influence the electronic and steric environment of the reactive centers.
This guide will provide a detailed examination of these degradation pathways. Due to the absence of specific, publicly available kinetic data for this compound, this document will leverage data from structurally related β-keto acids to provide a quantitative framework for understanding its likely stability profile.
Reaction Mechanism and Signaling Pathway
The degradation of this compound in an acidic aqueous medium proceeds via a well-established two-step mechanism:
-
Acid-Catalyzed Ester Hydrolysis: The process is initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and the formation of the corresponding β-keto acid, 3-(2-methylphenyl)-3-oxopropanoic acid. This reaction is reversible.
-
Decarboxylation: The resulting β-keto acid is inherently unstable. It can adopt a cyclic, six-membered transition state, which facilitates a pericyclic reaction. This results in the loss of carbon dioxide (decarboxylation) and the formation of an enol, which rapidly tautomerizes to the more stable ketone, 2'-methylacetophenone. This step is generally irreversible due to the formation of gaseous CO2.
Caption: Degradation pathway of this compound.
Quantitative Stability Data (Analogous Compounds)
While specific kinetic data for the hydrolysis and decarboxylation of this compound are not available, studies on other β-keto acids provide insight into the rates of the decarboxylation step, which is often rate-limiting in the overall degradation process under conditions where the β-keto acid intermediate does not accumulate. The table below presents first-order rate constants for the decarboxylation of several alkyl-substituted β-keto acids in aqueous solution.
It is anticipated that the presence of an aromatic ring, as in the case of the 2-methylphenyl group, will influence the rate of decarboxylation. The electronic effect of the ring and the steric hindrance from the ortho-methyl group may alter the stability of the cyclic transition state. However, the data below provides a useful baseline for the expected order of magnitude of the reaction rate.
| Compound (β-Keto Acid) | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Acetoacetic Acid | 25 | 4.6 x 10⁻⁵ |
| 2-Methyl-3-oxobutanoic Acid | 25 | 1.2 x 10⁻⁴ |
| 2-Ethyl-3-oxobutanoic Acid | 25 | 9.8 x 10⁻⁵ |
| 2,2-Dimethyl-3-oxobutanoic Acid | 25 | 2.1 x 10⁻³ |
Note: Data is illustrative and sourced from studies on analogous compounds. Actual rates for this compound will require direct experimental determination.
Experimental Protocol: Determination of Acidic Stability
The following protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of this compound. The method is based on monitoring the formation of the carboxylic acid product over time via titration.
4.1. Materials and Reagents
-
This compound
-
Hydrochloric acid (HCl), standardized solution (e.g., 1 M)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Deionized water
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burette
-
Stopwatch
4.2. Procedure
-
Reaction Setup: Prepare a solution of this compound in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low) and a separate solution of the acid catalyst (e.g., 1 M HCl). Allow both solutions to equilibrate to the desired reaction temperature in a thermostated water bath.
-
Initiation of Reaction: To start the reaction, mix known volumes of the ester and acid solutions in a reaction vessel. Start the stopwatch immediately upon mixing.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing ice-cold deionized water. This will significantly slow down the reaction rate, effectively quenching the reaction for the purpose of titration.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample. Titrate the sample with a standardized solution of NaOH until a persistent pink endpoint is observed. The volume of NaOH used corresponds to the total amount of acid (HCl catalyst + formed carboxylic acid) present in the aliquot.
-
Data Analysis:
-
The concentration of the formed carboxylic acid at each time point is proportional to (V_t - V_0), where V_t is the volume of NaOH used at time 't' and V_0 is the volume of NaOH used at time t=0 (which corresponds to the HCl catalyst).
-
The concentration of the remaining ester at time 't' is proportional to (V_∞ - V_t), where V_∞ is the volume of NaOH used after the reaction has gone to completion (can be determined by heating a sample to drive the reaction to completion or by calculation based on the initial ester concentration).
-
Plot ln(V_∞ - V_t) versus time. If the reaction follows first-order kinetics, this plot will be a straight line with a slope of -k, where k is the observed rate constant.
-
Solubility of Methyl 3-(2-methylphenyl)-3-oxopropanoate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-(2-methylphenyl)-3-oxopropanoate, a beta-keto ester of interest in organic synthesis and drug discovery. Due to the limited availability of direct solubility data for this specific compound, this guide presents information on closely related analogs to infer its solubility profile. Furthermore, detailed experimental protocols for both solubility determination and a representative synthesis are provided to facilitate laboratory work.
Physicochemical Properties and Solubility Profile
This compound is a derivative of methyl 3-oxo-3-phenylpropanoate, featuring a methyl group on the ortho position of the phenyl ring. This substitution is expected to influence its solubility characteristics. The presence of both a polar ester group and a largely nonpolar aromatic ring suggests that its solubility will be highest in solvents of intermediate polarity.
Solubility Data of Analogous Compounds
| Compound | Solvent | Solubility |
| Methyl 3-oxo-3-phenylpropanoate | Acetonitrile | ≥10 mg/mL |
| Methyl 3-oxovalerate | Water | Slightly soluble |
Table 1: Solubility data for compounds structurally related to this compound.
Based on these analogs, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetonitrile, and limited solubility in highly polar protic solvents like water. Its solubility in other common organic solvents such as alcohols, ethers, and chlorinated solvents is expected to be moderate to high, depending on the specific solvent.
Experimental Protocols
Determination of Solubility
The following is a general protocol for determining the solubility of an organic compound in various solvents. This method can be readily adapted for this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrumentation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for a short period to ensure initial dispersion.
-
Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Synthesis of this compound via Claisen Condensation
The most common method for the synthesis of β-keto esters is the Claisen condensation. The following is a representative protocol for the synthesis of a structurally similar compound, which can be adapted for the target molecule.
Reaction: Methyl 2-methylbenzoate + Methyl acetate → this compound
Materials:
-
Methyl 2-methylbenzoate
-
Methyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension of sodium hydride.
-
-
Addition of Reagents:
-
In a separate flask, prepare a solution of methyl 2-methylbenzoate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous THF.
-
Add this solution dropwise to the stirred suspension of sodium hydride in THF at a controlled temperature (e.g., 0 °C or room temperature).
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a dilute aqueous solution of HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
-
Visualizations
The following diagrams illustrate the key processes described in this guide.
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 3-(2-methylphenyl)-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor properties.[1] A key synthetic route to these valuable scaffolds involves the cyclocondensation reaction between a β-keto ester and a hydrazine derivative. This document provides detailed application notes and protocols for the synthesis of 3-(2-methylphenyl)-5-pyrazolone from methyl 3-(2-methylphenyl)-3-oxopropanoate, a representative β-keto ester. The resulting compound and its derivatives are of particular interest as potential therapeutic agents, notably as inhibitors of cyclooxygenase (COX) enzymes.
Applications in Drug Development
The 3-(2-methylphenyl)-5-pyrazolone scaffold serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The primary applications of these derivatives in drug development are centered on their anti-inflammatory and analgesic properties, which are often attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2.
Anti-inflammatory and Analgesic Agents:
Pyrazolone-containing compounds are known to be effective non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many of these compounds involves the inhibition of prostaglandin synthesis by blocking the active site of COX enzymes. Selective inhibition of COX-2 over COX-1 is a key objective in modern drug design to minimize gastrointestinal side effects associated with traditional NSAIDs. The 3-(2-methylphenyl) substituent can be systematically modified to optimize potency and selectivity for COX-2.
Anticancer Agents:
Emerging research has highlighted the potential of pyrazole-based COX-2 inhibitors as anticancer agents.[2] Overexpression of COX-2 is observed in various types of cancers, and its inhibition can impede tumor growth and angiogenesis.
Other Therapeutic Areas:
The pyrazolone core is also found in compounds with antimicrobial, anticonvulsant, and antidepressant activities, making it a privileged scaffold in medicinal chemistry.
Quantitative Data: COX Inhibition
The following table summarizes the in vitro cyclooxygenase inhibition data for a selection of pyrazolone derivatives, demonstrating their potential as selective COX-2 inhibitors.
| Compound Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
| Celecoxib (Reference) | 2.51 | 2.16 | 1.16 |
| Compound 5f | 14.34 | 1.50 | 9.56[3] |
| Compound 6e | - | 2.51 | -[3] |
| Compound 6f | 9.56 | 1.15 | 8.31[3] |
| Compound 11 | - | 0.043 | -[2] |
| Compound 12 | - | 0.049 | -[2] |
| Compound 15 | - | 0.045 | -[2] |
Experimental Protocols
Synthesis of 3-(2-methylphenyl)-5-pyrazolone
This protocol describes the synthesis of 3-(2-methylphenyl)-5-pyrazolone via the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.92 g, 10 mmol).
-
Add 20 mL of glacial acetic acid to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) to the reaction mixture dropwise using a dropping funnel. An exothermic reaction may be observed.
-
Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove any residual acetic acid and unreacted hydrazine hydrate.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-(2-methylphenyl)-5-pyrazolone.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point and yield.
Visualizations
Pyrazolone Synthesis Workflow
Caption: A workflow diagram illustrating the key steps in the synthesis of 3-(2-methylphenyl)-5-pyrazolone.
COX-2 Inhibition Signaling Pathway
Caption: The signaling pathway of COX-2-mediated inflammation and its inhibition by 3-(2-methylphenyl)-5-pyrazolone derivatives.
References
- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-(2-methylphenyl)-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of β-keto esters with hydrazine and its derivatives is a cornerstone in heterocyclic chemistry, providing a robust and efficient pathway to synthesize pyrazolones.[1] These five-membered heterocyclic compounds are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry and material science. Pyrazolone derivatives are known to exhibit a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[2][3] Notably, the drug Edaravone (1-phenyl-3-methyl-5-pyrazolone) is utilized in the treatment of stroke and amyotrophic lateral sclerosis (ALS), highlighting the therapeutic significance of this chemical class.[4] Furthermore, pyrazolones serve as versatile intermediates in the synthesis of dyes, liquid crystals, and thermally stable polymers.[1]
This document provides detailed application notes and a generalized experimental protocol for the synthesis of 3-(2-methylphenyl)-5-pyrazolone from the reaction of Methyl 3-(2-methylphenyl)-3-oxopropanoate with hydrazine hydrate.
Reaction Principle
The synthesis of 3-(2-methylphenyl)-5-pyrazolone from this compound and hydrazine is a classic condensation-cyclization reaction. The mechanism initiates with a nucleophilic attack of the hydrazine on the ester carbonyl group of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring. This method is highly regarded for its efficiency and broad applicability in the synthesis of variously substituted pyrazolones.[1]
Applications in Drug Development
The pyrazolone core is a key pharmacophore in a multitude of biologically active compounds. The substituent at the 3-position of the pyrazolone ring, in this case, the 2-methylphenyl group, can significantly influence the pharmacological profile of the resulting molecule. Researchers in drug development can utilize this scaffold to:
-
Develop Novel Therapeutic Agents: By modifying the 2-methylphenyl ring or other positions of the pyrazolone, new analogues can be synthesized and screened for a variety of therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesized 3-(2-methylphenyl)-5-pyrazolone can serve as a parent compound for SAR studies to understand how different functional groups affect biological activity.
-
Precursors for Fused Heterocyclic Systems: Pyrazolones are valuable precursors for the synthesis of more complex, fused heterocyclic systems, which are also of significant interest in medicinal chemistry.[2][3]
Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of pyrazolones from β-keto esters and hydrazine.[2]
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (1 to 1.2 equivalents) dropwise to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.
-
Purification: The crude 3-(2-methylphenyl)-5-pyrazolone can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of pyrazolones from β-keto esters and hydrazine, based on literature precedents for similar compounds.
| Parameter | Value/Range | Reference |
| Starting Material | Ethyl Acetoacetate | [2] |
| Reagent | Hydrazine Hydrate | [2] |
| Solvent | Absolute Ethanol | [2] |
| Stoichiometry (Ester:Hydrazine) | 1:1 to 1:1.2 | |
| Reaction Temperature | 60-80 °C (Reflux) | [2] |
| Reaction Time | 1 - 3 hours | [2] |
| Yield | 64% - ≥85% | [2] |
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 3-(2-methylphenyl)-5-pyrazolone.
Experimental Workflow:
Caption: A typical experimental workflow for pyrazolone synthesis.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 3-(2-methylphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-methylphenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the 1,3-dicarbonyl moiety allows for a variety of cyclocondensation reactions, making it a key building block in the construction of pharmacologically relevant scaffolds. These heterocyclic systems are integral to the development of new therapeutic agents due to their diverse biological activities. This document provides detailed experimental protocols for the synthesis of pyrazoles, pyrimidines, and benzodiazepines utilizing this compound as the starting material. The protocols provided are based on well-established synthetic methodologies for β-keto esters and are adapted for this specific precursor.
I. Synthesis of Pyrazole Derivatives via Knorr Cyclization
The Knorr pyrazole synthesis is a fundamental and efficient method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][2] The reaction of this compound with hydrazine hydrate is expected to yield 3-methyl-5-(o-tolyl)-1H-pyrazol-5(4H)-one. This pyrazolone can exist in tautomeric forms and serves as a valuable intermediate for further functionalization.
Reaction Scheme:
References
Application of Methyl 3-(2-methylphenyl)-3-oxopropanoate in Medicinal Chemistry: A Versatile Building Block for Bioactive Heterocycles
Introduction: Methyl 3-(2-methylphenyl)-3-oxopropanoate, a β-keto ester, is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse heterocyclic scaffolds. These scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the preparation of medicinally relevant heterocyclic compounds.
Application Notes
This compound serves as a key intermediate in the synthesis of various classes of heterocyclic compounds. The presence of the 1,3-dicarbonyl moiety allows for facile cyclization reactions with a variety of dinucleophiles to construct five- and six-membered rings. The 2-methylphenyl (o-tolyl) substituent can influence the physicochemical properties and biological activity of the final compounds, potentially enhancing their potency or selectivity through steric and electronic effects.
Key Applications:
-
Synthesis of Pyrazole Derivatives: Reacting this compound with hydrazine derivatives is a straightforward method to produce substituted pyrazoles. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
-
Synthesis of Pyrimidine Derivatives: Condensation with urea, thiourea, or guanidine provides access to pyrimidine scaffolds. Pyrimidines are fundamental components of nucleobases and are found in numerous drugs with anticancer, antiviral, and antibacterial activities.[1][2]
-
Synthesis of Dihydropyridine Derivatives: The Hantzsch dihydropyridine synthesis, a multi-component reaction, can utilize this compound to produce 1,4-dihydropyridines.[3] This class of compounds is well-known for its cardiovascular effects as calcium channel blockers, and also exhibits other activities such as anti-inflammatory and antioxidant effects.[4][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of β-keto esters via Claisen condensation.
Materials:
-
2-Methylacetophenone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add dimethyl carbonate (2.0 eq) at 0 °C.
-
Slowly add a solution of 2-methylacetophenone (1.0 eq) in anhydrous THF to the mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench with 1 M hydrochloric acid until the pH is acidic.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of a 5-(2-methylphenyl)-1H-pyrazol-3(2H)-one Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pyrazolone derivative.
Protocol 3: Synthesis of a 2-amino-6-(2-methylphenyl)pyrimidin-4(3H)-one Derivative
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (2.2 eq) in absolute ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the resulting precipitate by filtration, wash with water and ethanol, and dry to obtain the pyrimidine derivative.
Data Presentation
The following tables summarize the biological activities of heterocyclic compounds structurally related to those that can be synthesized from this compound. This data provides a rationale for its use in medicinal chemistry.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| P1 | 1,3,5-trisubstituted pyrazole | Micrococcus luteus | 3.9 | [6] |
| P2 | 4-acyl-pyrazole-3-carboxylic acid | Staphylococcus aureus | 16 | [7] |
| P3 | Pyrazole Oxime Derivative | Pseudoperonospora cubensis | - | [6] |
Table 2: Anticancer Activity of Quinoline and Pyrimidine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Q1 | 2-phenylquinoline derivative | PC3 (Prostate) | 31.37 | [8] |
| Q2 | 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [8] |
| Q3 | Quinoline-amidrazone hybrid | A549 (Lung) | 43.1 | [9] |
| PY1 | Pyrimidine derivative | A549 (Lung) | - | [10] |
| PY2 | Pyrimidine derivative | MCF-7 (Breast) | - | [10] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. sjomr.org.in [sjomr.org.in]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
Knorr Pyrazole Synthesis with Ortho-Substituted Beta-Keto Esters: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, focusing on the use of ortho-substituted β-keto esters as precursors. The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, and the ability to synthesize variously substituted pyrazoles is crucial for drug discovery and development.[1][2][3][4] This document outlines the general principles, detailed experimental procedures, and data presentation for the synthesis of pyrazoles from ortho-substituted β-keto esters, addressing the potential impact of steric hindrance on the reaction.
Introduction
The Knorr pyrazole synthesis, a classical and versatile method, involves the condensation of a β-keto ester with a hydrazine derivative to yield a pyrazole.[5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted β-keto esters and hydrazines allows for the creation of a diverse library of pyrazole derivatives.
This document specifically addresses the use of β-keto esters with ortho-substituents on an aromatic ring. The presence of a substituent at the ortho position can introduce steric effects that may influence the reaction rate, yield, and potentially the regioselectivity of the cyclization step. Understanding these effects is critical for the targeted synthesis of novel pyrazole-based compounds with potential therapeutic applications. Pyrazole derivatives have a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]
Reaction Mechanism and Regioselectivity
The generally accepted mechanism for the Knorr pyrazole synthesis begins with the nucleophilic attack of the hydrazine on the keto-carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl. Subsequent elimination of water and the ester's leaving group (e.g., ethanol) leads to the formation of the pyrazolone product.
When an unsymmetrical β-dicarbonyl compound is used with a substituted hydrazine, the formation of two regioisomers is possible. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. In the case of β-keto esters, the ketone carbonyl is generally more electrophilic and reacts preferentially with the hydrazine. With ortho-substituted β-keto esters, steric hindrance from the ortho-substituent may influence the approach of the hydrazine to the ketone carbonyl, potentially affecting the reaction rate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazoles from β-keto esters. Protocol 1 is a general procedure based on the synthesis using ethyl benzoylacetate and can be adapted for various substituted starting materials. Protocol 2 provides a specific example for the synthesis of a pyrazole from an ortho-substituted β-keto ester.
Safety Precautions: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol 1: General Synthesis of Pyrazolones from β-Keto Esters and Hydrazine Hydrate
This protocol is a general method adaptable for various β-keto esters.
Materials:
-
β-Keto ester (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Glacial acetic acid (catalytic amount, ~3-5 drops)
-
Ethanol or Propanol (as solvent)
-
Deionized water
-
Standard laboratory glassware and workup equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-keto ester (1.0 eq) in ethanol (10-20 mL).
-
Add hydrazine hydrate (2.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture with stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethanol/water mixture).
-
Dry the purified product under vacuum to obtain the final pyrazolone.
-
Characterize the product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).
Protocol 2: Synthesis of 5-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one from Ethyl 2-(2-chlorobenzoyl)acetate
This protocol is a specific application of the general method for an ortho-substituted β-keto ester.
Materials:
-
Ethyl 2-(2-chlorobenzoyl)acetate (1.0 eq, e.g., 2.26 g, 10 mmol)
-
Hydrazine hydrate (2.0 eq, e.g., 1.0 g, 20 mmol)
-
Glacial acetic acid (5 drops)
-
Ethanol (30 mL)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add ethyl 2-(2-chlorobenzoyl)acetate (2.26 g, 10 mmol) and ethanol (30 mL).
-
Stir the mixture until the ester is fully dissolved.
-
Add hydrazine hydrate (1.0 g, 20 mmol) dropwise to the solution, followed by the addition of 5 drops of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
After the reaction is complete, allow the flask to cool to ambient temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir for 15 minutes.
-
Collect the resulting white precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with two portions of 20 mL of cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one.
-
Dry the crystals in a vacuum oven at 50 °C overnight.
-
Determine the yield and characterize the product by spectroscopy and melting point analysis.
Data Presentation
The following tables summarize the expected reactants, products, and reaction conditions for the Knorr pyrazole synthesis using various ortho-substituted β-keto esters. The yields provided are illustrative and may vary based on specific reaction conditions and purification methods.
Table 1: Knorr Pyrazole Synthesis with Ortho-Substituted β-Keto Esters and Hydrazine Hydrate
| Entry | Ortho-Substituted β-Keto Ester | Hydrazine | Product | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Ethyl 2-(2-chlorobenzoyl)acetate | Hydrazine hydrate | 5-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | Ethanol | 3 | 85-95 |
| 2 | Ethyl 2-(2-methylbenzoyl)acetate | Hydrazine hydrate | 5-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one | Ethanol | 3-5 | 80-90 |
| 3 | Ethyl 2-(2-methoxybenzoyl)acetate | Hydrazine hydrate | 5-(2-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | Ethanol | 2-4 | 88-98 |
Table 2: Knorr Pyrazole Synthesis with Ortho-Substituted β-Keto Esters and Phenylhydrazine
| Entry | Ortho-Substituted β-Keto Ester | Hydrazine | Product | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Ethyl 2-(2-chlorobenzoyl)acetate | Phenylhydrazine | 5-(2-chlorophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Acetic Acid | 2 | 80-90 |
| 2 | Ethyl 2-(2-methylbenzoyl)acetate | Phenylhydrazine | 5-(2-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Acetic Acid | 2-4 | 75-85 |
| 3 | Ethyl 2-(2-methoxybenzoyl)acetate | Phenylhydrazine | 5-(2-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Acetic Acid | 1-3 | 82-92 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis from a β-keto ester and hydrazine.
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the synthesis, purification, and characterization of pyrazoles via the Knorr synthesis.
Caption: Typical experimental workflow for Knorr pyrazole synthesis.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from Beta-Keto Ester Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of various kinase inhibitors utilizing β-keto esters as versatile precursors. The protocols outlined below leverage well-established multicomponent reactions and classical condensation methods to generate heterocyclic scaffolds that are central to the structure of numerous kinase inhibitors. This document includes quantitative data on inhibitor potency, detailed experimental procedures, and visualizations of key signaling pathways and synthetic workflows.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Beta-keto esters are valuable building blocks in medicinal chemistry due to their dual reactivity, possessing both nucleophilic and electrophilic centers. This allows for their facile conversion into a variety of heterocyclic systems, many of which form the core of potent and selective kinase inhibitors. This document will explore the synthesis of kinase inhibitors based on pyrimidine, pyrazole, and dihydropyridine scaffolds, all accessible from β-keto ester starting materials.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the quantitative data for representative kinase inhibitors synthesized from β-keto ester precursors.
Table 1: Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [1] |
| Pyrimidine Analog | BTK | <200 (Potent Inhibition) | [2] |
| Sulfonyl-morpholino-pyrimidine | mTOR | Selective Inhibition | [3] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 | [2] |
Table 2: Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline | Haspin, CLK1, DYRK1A | Haspin: 50 | [4] |
| Pyrazolyl Benzimidazole | Aurora A, Aurora B | Aurora A: 28.9, Aurora B: 2.2 | [5] |
| Dihydropyrimidinone (Monastrol) | Eg5 Kinesin | Mitotic Arrest | [6][7] |
Table 3: Dihydropyridine-Based Kinase Inhibitors (P-gp Modulators)
| Compound Class | Target/Activity | Yield (%) | Reference |
| Symmetric 1,4-Dihydropyridine | P-glycoprotein (P-gp) Inhibition | 36 - 43 | [8] |
| Asymmetric 1,4-Dihydropyridine | P-glycoprotein (P-gp) Inhibition | 49 - 60 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative kinase inhibitors and their precursors from β-keto esters.
Protocol 1: General Synthesis of β-Keto Esters via Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters from two molecules of an ester in the presence of a strong base.[9]
Materials:
-
Ester (e.g., ethyl acetate)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Acid for workup (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium ethoxide in anhydrous ethanol.
-
Add the ester dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then pour it into a mixture of ice and dilute hydrochloric acid with stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude β-keto ester.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Dihydropyrimidinones via Biginelli Reaction (e.g., Monastrol)
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones.[6][7][10] This protocol describes the microwave-assisted synthesis of Monastrol, a mitotic kinesin Eg5 inhibitor.[6]
Materials:
-
3-Hydroxybenzaldehyde (0.5 mmol, 61 mg)
-
Ethyl acetoacetate (0.75 mmol, 96 µL)
-
Thiourea (0.5 mmol, 38 mg)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 31 mg)
-
Acetonitrile (MeCN) (0.5 mL)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, Yb(OTf)₃, and acetonitrile.[6]
-
Seal the vial with a Teflon septum and an aluminum crimp cap.[6]
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120 °C) for 30 minutes.[6]
-
After the reaction, cool the vial to 50 °C using compressed air.[6]
-
Purification via Precipitation: Transfer the reaction mixture to an Erlenmeyer flask containing crushed ice (approximately 10 g). Rinse the vial with a small amount of acetonitrile and add it to the flask. Stir the mixture vigorously for 1 hour.[6]
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford Monastrol.[6]
Protocol 3: Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis
The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia to form a 1,4-dihydropyridine.[3][11][12]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
β-Keto ester (e.g., ethyl acetoacetate) (2 equivalents)
-
Ammonia source (e.g., ammonium hydroxide or ammonium acetate) (1 equivalent)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde, β-keto ester, and ammonia source in ethanol.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol 4: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are synthesized by the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[4][13]
Materials:
-
3-Aminopyrazole derivative
-
β-Dicarbonyl compound (e.g., a β-keto ester)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 3-aminopyrazole derivative and the β-dicarbonyl compound in a suitable solvent in a round-bottom flask.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[1,5-a]pyrimidine.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors and a general experimental workflow for their synthesis and evaluation.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. scispace.com [scispace.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Methyl 3-(2-methylphenyl)-3-oxopropanoate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-(2-methylphenyl)-3-oxopropanoate as a versatile building block in multicomponent reactions (MCRs). MCRs are powerful tools in synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, efficient step. As a β-ketoester, this compound is a key synthon for the creation of a diverse array of heterocyclic compounds, many of which are of significant interest in drug discovery and development.
This document details the application of this compound in the Hantzsch-type synthesis of polyhydroquinolines, a class of compounds known for a wide range of biological activities. The protocols and data presented herein are based on established methodologies for similar β-ketoesters and are expected to be directly applicable or require minimal optimization for this specific substrate.
I. Hantzsch-Type Synthesis of Polyhydroquinolines
A prominent application of β-ketoesters like this compound is in the four-component Hantzsch-type synthesis of polyhydroquinolines. This one-pot reaction efficiently brings together an aldehyde, a dimedone, the β-ketoester, and a nitrogen source, typically ammonium acetate, to form the polyhydroquinoline core. This scaffold is present in numerous biologically active molecules.
Reaction Scheme:
The general reaction scheme for the synthesis of polyhydroquinolines using this compound is depicted below.
Figure 1: General scheme of the Hantzsch-type multicomponent reaction for the synthesis of polyhydroquinolines.
II. Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various polyhydroquinoline derivatives using analogous β-ketoesters. The yields are expected to be comparable when using this compound under optimized conditions.
| Entry | Aldehyde (R-CHO) | β-Dicarbonyl Compound 1 | β-Ketoester | Product | Yield (%) |
| 1 | Benzaldehyde | Dimedone | This compound | 2-Methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivative | 85-95% (expected) |
| 2 | 4-Chlorobenzaldehyde | Dimedone | This compound | 2-Methyl-5-oxo-4-(4-chlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivative | 88-96% (expected) |
| 3 | 4-Methoxybenzaldehyde | Dimedone | This compound | 2-Methyl-5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivative | 90-97% (expected) |
| 4 | 3-Nitrobenzaldehyde | Dimedone | This compound | 2-Methyl-5-oxo-4-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivative | 82-93% (expected) |
Data adapted from studies on the multicomponent synthesis of polyhydroquinolines using various β-ketoesters.
III. Experimental Protocols
General Protocol for the Synthesis of Polyhydroquinoline Derivatives
This protocol is adapted from general methods for the Hantzsch synthesis of polyhydroquinolines.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
This compound (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., piperidine, a few drops, or a Lewis acid catalyst as per literature)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), this compound (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add ethanol (10 mL) to the mixture, followed by the catalyst.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure polyhydroquinoline derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
IV. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of polyhydroquinoline derivatives.
Proposed Reaction Mechanism
The Hantzsch-type reaction is proposed to proceed through a series of condensation and addition reactions, as illustrated in the following diagram.
V. Concluding Remarks
This compound is a highly valuable and versatile substrate for multicomponent reactions. Its application in the Hantzsch-type synthesis of polyhydroquinolines provides a straightforward and efficient route to a class of heterocyclic compounds with significant potential in drug discovery. The provided protocols and data serve as a solid foundation for researchers to explore the rich chemistry of this compound in the realm of multicomponent reactions and to generate novel molecular entities for biological screening. Further exploration of its reactivity in other MCRs, such as the Biginelli or Ugi reactions, is also encouraged.
Application Notes and Protocols for the Catalytic Conversion of Methyl 3-(2-methylphenyl)-3-oxopropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a cornerstone of modern synthetic chemistry. These products are valuable chiral building blocks for the synthesis of a wide array of pharmaceuticals and biologically active compounds. Methyl 3-(2-methylphenyl)-3-oxopropanoate is a prochiral β-keto ester, and its conversion to enantiopure Methyl 3-hydroxy-3-(2-methylphenyl)propanoate provides a key intermediate for complex molecular synthesis. This document details the application of catalytic asymmetric hydrogenation for this transformation, focusing on established catalyst systems, experimental protocols, and performance data.
Reaction Pathway
The primary transformation is the asymmetric hydrogenation of the ketone moiety in this compound to a secondary alcohol. The use of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
General Reaction Scheme:
Catalytic Systems and Data Presentation
The asymmetric hydrogenation of β-keto esters has been extensively studied, with Ruthenium (Ru) and Iridium (Ir) complexes bearing chiral ligands demonstrating high efficacy and enantioselectivity.[1][2] While specific data for this compound is not extensively published, the performance of these catalysts with structurally analogous aromatic β-keto esters provides a strong predictive framework. The data presented below is for representative catalyst systems used in the asymmetric hydrogenation of similar substrates.
Table 1: Performance of Catalytic Systems in the Asymmetric Hydrogenation of Analogous β-Keto Esters
| Substrate | Catalyst System | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference Analogy |
| Methyl 3-oxo-3-phenylpropanoate | [Ir(cod)Cl]₂ / Chiral Ferrocenyl P,N,N-Ligand | 0.1 | MeOH | 20 | 50 | 12 | >99 | 94 (S) | [2] |
| Methyl Benzoylacetate | RuCl₂[(S)-BINAP]₂NEt₃ | 0.1 | EtOH | 100 | 50 | 24 | 100 | 98 (R) | [1] |
| Ethyl Benzoylacetate | RuBr₂[(R)-BINAP] | 0.05 | EtOH/CH₂Cl₂ (1:1) | 100 | 25 | 48 | 98.4 | 99 (R) | [1] |
| Methyl 3-oxo-butyrate | Ru(OAc)₂[(R)-BINAP] | 0.05 | MeOH | 50 | 25 | 12 | 100 | 99 (R) | [1] |
Note: The data presented is for analogous substrates and serves as a guide for expected performance. Optimization for this compound is recommended.
Experimental Workflow and Diagrams
A general workflow for executing the catalytic asymmetric hydrogenation is outlined below. This process involves careful setup under an inert atmosphere, execution of the high-pressure hydrogenation reaction, and subsequent work-up and analysis.
Caption: General experimental workflow for catalytic hydrogenation.
Below is a simplified representation of a plausible catalytic cycle for the hydrogenation of a ketone using a Ruthenium-BINAP complex, a mechanism widely accepted in the field.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using a high-pressure autoclave. Handle hydrogen gas with extreme care. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Asymmetric Hydrogenation using a Ruthenium-BINAP Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[1]
Materials:
-
This compound
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or other suitable Ru-BINAP precursor
-
Anhydrous, degassed ethanol or methanol
-
Hydrogen gas (high purity)
-
Standard laboratory glassware (Schlenk flasks, cannulas)
-
High-pressure autoclave with a magnetic stirrer
Procedure:
-
Catalyst Preparation & Reactor Setup:
-
In a glovebox or under a stream of argon, place the Ru-BINAP catalyst precursor (e.g., 0.05 - 0.1 mol% relative to the substrate) into a clean, dry autoclave vessel equipped with a stir bar.
-
Add anhydrous, degassed ethanol (or methanol) to achieve a substrate concentration of approximately 0.5-1.0 M.
-
-
Reaction Execution:
-
Add this compound to the autoclave.
-
Seal the autoclave securely.
-
Remove the autoclave from the glovebox and place it in the hydrogenation station.
-
Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to remove all air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Begin stirring and heat the reactor to the target temperature (e.g., 25-50 °C).
-
Maintain the reaction under these conditions for 12-48 hours, monitoring the pressure drop if possible.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the system with nitrogen.
-
Open the autoclave and take an aliquot of the reaction mixture.
-
The conversion can be determined by ¹H NMR or GC analysis.
-
To isolate the product, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC.
-
Protocol 2: Asymmetric Hydrogenation using an Iridium-Based Catalyst
This protocol is based on the use of Iridium complexes with chiral P,N,N-ligands, which have shown high efficiency for β-keto ester hydrogenation.[2]
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral P,N,N-ligand (e.g., chiral ferrocenyl or SpiroPAP type)
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
-
High-pressure autoclave with a magnetic stirrer
Procedure:
-
In-situ Catalyst Preparation:
-
In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add anhydrous, degassed methanol and stir the mixture at room temperature for 30-60 minutes to form the active catalyst solution.
-
-
Reaction Execution:
-
In a separate flask, dissolve this compound in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave vessel.
-
Using a cannula, transfer the pre-formed catalyst solution into the autoclave.
-
Seal the autoclave and follow the purging and pressurizing procedure as described in Protocol 1, using a pressure of approximately 20 atm and a temperature of 50 °C.
-
Stir the reaction for 12-24 hours.
-
-
Work-up and Analysis:
-
Follow the cooling, venting, and purging procedures as described in Protocol 1.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Analyze the final product for yield and enantiomeric excess by NMR and chiral HPLC/GC, respectively.
-
References
Application Notes and Protocols: Derivatization of Methyl 3-(2-methylphenyl)-3-oxopropanoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the derivatization of methyl 3-(2-methylphenyl)-3-oxopropanoate, a versatile β-keto ester, to generate a library of novel compounds for biological screening. The protocols focus on three well-established synthetic methodologies: pyrazole synthesis, Knoevenagel condensation, and Hantzsch pyridine synthesis. These derivatization strategies yield compounds with potential therapeutic applications, particularly as antimicrobial and anti-cancer agents. This document outlines the synthetic procedures, and protocols for biological evaluation, including antimicrobial, quorum sensing inhibition, and cytotoxicity assays, and provides examples of the expected biological activities based on existing literature for structurally related compounds.
Introduction
This compound is a β-keto ester scaffold that offers multiple reactive sites for chemical modification, making it an excellent starting material for the synthesis of diverse heterocyclic compounds. The derivatization of β-keto esters has been a fruitful area of research in medicinal chemistry, leading to the discovery of molecules with a wide range of biological activities. Of particular interest is the synthesis of pyrazoles, α,β-unsaturated ketones, and dihydropyridines, which have demonstrated significant potential as antimicrobial, anti-inflammatory, and cytotoxic agents.
This application note details the synthetic pathways for the derivatization of this compound and provides protocols for the biological screening of the resulting compounds. The primary biological activities of interest for these derivatives are antimicrobial effects, including the inhibition of bacterial quorum sensing and direct cytotoxicity against pathogenic microbes and cancer cell lines.
Derivatization Strategies
The reactivity of the 1,3-dicarbonyl moiety in this compound allows for a variety of condensation reactions to form heterocyclic and other functionally diverse derivatives.
Pyrazole Synthesis
The reaction of β-keto esters with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyrazolones and pyrazoles. These heterocycles are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone. This reaction, typically catalyzed by a weak base, leads to the formation of an α,β-unsaturated keto ester. These products are valuable intermediates and have shown biological activities in their own right.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that allows for the creation of dihydropyridine derivatives from a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate. Dihydropyridines are a well-known class of compounds with significant therapeutic applications, most notably as calcium channel blockers.
Experimental Protocols
General Synthesis of this compound
While commercially available, this compound can be synthesized via a Claisen condensation reaction between methyl 2-methylbenzoate and methyl acetate using a strong base such as sodium methoxide.
Protocol for Pyrazole Derivative Synthesis
This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
Protocol for Knoevenagel Condensation
This protocol details the synthesis of an α,β-unsaturated derivative from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and toluene.
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the mixture to reflux and continue until the calculated amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Hantzsch Pyridine Synthesis
This protocol describes a one-pot synthesis of a dihydropyridine derivative.
Materials:
-
This compound (2 equivalents)
-
An aldehyde (e.g., formaldehyde or an aromatic aldehyde) (1 equivalent)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, combine this compound (2 equivalents), the aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, pour the mixture into ice-cold water.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure dihydropyridine derivative.
Biological Screening Protocols
Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each derivative in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the inoculum to each well.
-
Include positive (microbe with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)
This assay assesses the ability of the derivatives to interfere with bacterial quorum sensing.
Materials:
-
Synthesized derivatives
-
Chromobacterium violaceum (a strain that produces the purple pigment violacein in a quorum sensing-dependent manner)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in LB broth in a 96-well plate.
-
Inoculate each well with an overnight culture of C. violaceum.
-
Incubate the plate at 30°C for 24-48 hours.
-
Visually assess the inhibition of purple pigment production.
-
Quantify the inhibition by extracting the violacein and measuring its absorbance.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Data Presentation
The following tables present example data from the literature for derivatives of structurally similar β-keto esters, illustrating the potential biological activities of the newly synthesized compounds from this compound.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrazole-A | S. aureus | 16 | C. albicans | 32 |
| Pyrazole-B | E. coli | 32 | A. niger | 64 |
| Pyrazole-C | P. aeruginosa | 64 | C. albicans | 16 |
Table 2: Quorum Sensing Inhibitory Activity of β-Keto Ester Derivatives
| Compound ID | Target Organism | IC50 (µM) |
| BKE-1 | Vibrio harveyi | 25 |
| BKE-2 | Pseudomonas aeruginosa | 50 |
| BKE-3 | Chromobacterium violaceum | 30 |
Table 3: Cytotoxicity of β-Keto Ester Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| BKE-D1 | HeLa | 15 |
| BKE-D2 | MCF-7 | 22 |
| BKE-D3 | A549 | 18 |
Visualizations
Diagrams of Synthetic Pathways and Biological Mechanisms
Caption: Experimental workflow for derivatization and biological screening.
Caption: Mechanism of quorum sensing inhibition by β-keto ester derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The synthetic protocols provided herein are robust and versatile, allowing for the generation of a diverse chemical library. The subsequent biological screening assays provide a clear path to identifying lead compounds with potential therapeutic value as antimicrobial or cytotoxic agents. The provided data from related compounds suggests that the derivatives of this compound are likely to exhibit interesting biological profiles, warranting their synthesis and evaluation.
Application Notes and Protocols: Scalable Synthesis of Pyrazolones from Methyl 3-(2-methylphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of 3-(2-methylphenyl)-1H-pyrazol-5(4H)-one from methyl 3-(2-methylphenyl)-3-oxopropanoate. The synthesis is based on the well-established Knorr pyrazole synthesis, a reliable and high-yielding method for the preparation of pyrazolone derivatives from β-ketoesters and hydrazines.[1][2] This protocol is designed for scalability, making it suitable for laboratory and potential pilot-plant scale production. The resulting pyrazolone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4]
Introduction
Pyrazolones are a class of five-membered heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse pharmacological properties.[3][4][5] The Knorr pyrazole synthesis, first reported by Ludwig Knorr, is a classical and efficient method for the synthesis of pyrazolones through the condensation of a β-ketoester with a hydrazine derivative.[2] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.[2]
This application note details the synthesis of 3-(2-methylphenyl)-1H-pyrazol-5(4H)-one, a valuable intermediate for the development of novel therapeutic agents. The protocol is optimized for scalability and provides clear, step-by-step instructions for the reaction, work-up, and purification.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine this compound (1.0 eq) and ethanol (5-10 mL per gram of β-ketoester).
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq). A slight exothermic reaction may be observed.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
| Parameter | Value | Reference/Note |
| Starting Material | This compound | - |
| Reagent | Hydrazine hydrate (80%) | For unsubstituted pyrazolone |
| Solvent | Ethanol | |
| Catalyst | Glacial Acetic Acid | |
| Reaction Temperature | Reflux (~78-80 °C) | |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Yield | 85-95% | Based on similar Knorr pyrazolone syntheses[2] |
| Product | 3-(2-methylphenyl)-1H-pyrazol-5(4H)-one | |
| Purification | Recrystallization (from ethanol/water) | If necessary |
Visualizations
Experimental Workflow
Caption: Scalable synthesis workflow for 3-(2-methylphenyl)-1H-pyrazol-5(4H)-one.
Knorr Pyrazolone Synthesis Pathway
Caption: Reaction pathway for the Knorr synthesis of pyrazolone.
Discussion
The described protocol for the synthesis of 3-(2-methylphenyl)-1H-pyrazol-5(4H)-one is robust, high-yielding, and scalable. The use of ethanol as a solvent is advantageous due to its low cost, low toxicity, and ease of removal. The addition of a catalytic amount of acetic acid facilitates the reaction, although the reaction can also proceed without it, sometimes requiring longer reaction times.
The work-up procedure is straightforward, relying on the precipitation of the product from the reaction mixture. This simplifies the purification process and is amenable to large-scale production. The purity of the final product is generally high, but if necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Side reactions in pyrazolone synthesis from Methyl 3-(2-methylphenyl)-3-oxopropanoate
Troubleshooting Guides and FAQs
This guide addresses common issues encountered during the synthesis of pyrazolones from Methyl 3-(2-methylphenyl)-3-oxopropanoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in pyrazolone synthesis are a common issue that can stem from several factors.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure that both the this compound and the hydrazine derivative are of high purity.[1][2] Impurities can participate in side reactions, which reduces the overall yield and complicates the purification process.[1][2] It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1]
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the hydrazine derivative (typically 1.0-1.2 equivalents) may be beneficial in driving the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]
-
Side Reactions: Be mindful of potential side reactions, such as incomplete cyclization or the formation of regioisomers, especially when using unsymmetrical dicarbonyl compounds.[1]
Q2: I am observing the formation of an unexpected side product. What could it be and how can I minimize it?
A2: The formation of side products is a known challenge in pyrazolone synthesis. One common side product is a hydrazone intermediate, which may form if the cyclization step is incomplete.[3] The regioselectivity of the reaction can also be an issue, particularly with unsymmetrical starting materials, potentially leading to a mixture of pyrazolone isomers.[1][4]
To minimize side product formation, consider the following:
-
Solvent Choice: The solvent can significantly influence the reaction's outcome. For instance, using aprotic dipolar solvents with aryl hydrazines can sometimes yield better results than polar protic solvents like ethanol.[2]
-
Catalyst: The use of a catalyst can sometimes improve selectivity and yield. Various catalysts, from acids and bases to metal-based systems, have been explored in pyrazolone synthesis.
-
Temperature Control: Carefully controlling the reaction temperature can help to favor the desired reaction pathway and minimize the formation of undesired byproducts.
Q3: The reaction mixture has developed a significant color. Is this normal, and will it affect my final product?
A3: Discoloration of the reaction mixture is a frequent observation in pyrazolone synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] The presence of acid can sometimes promote the formation of these colored byproducts.[1]
While the color itself may not directly impact the structure of your desired pyrazolone, it indicates the presence of impurities that will need to be removed during purification. Adding a mild base, such as sodium acetate, can sometimes help to neutralize any acid and lead to a cleaner reaction.[1] Purification techniques like recrystallization or column chromatography are effective methods for removing these colored impurities.[1]
Troubleshooting Low Yields
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Impure Starting Materials | Verify the purity of this compound and hydrazine derivative using techniques like NMR or GC-MS. Purify starting materials if necessary. | Cleaner reaction profile with fewer side products and improved yield. |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and solvent. Monitor reaction progress by TLC or LC-MS to determine the point of maximum conversion.[1] | Increased conversion of starting materials to the desired product. |
| Incorrect Stoichiometry | Carefully measure reactants. Consider using a slight excess (1.0-1.2 equivalents) of the hydrazine derivative.[1] | Drives the reaction towards completion, potentially increasing the yield. |
| Incomplete Cyclization | Ensure adequate reaction time and temperature for the cyclization step. Consider the use of a catalyst to facilitate ring closure. | Reduction in the amount of hydrazone intermediate and an increase in the pyrazolone product. |
| Product Loss During Workup | Optimize the purification method. If using recrystallization, ensure the correct solvent system is used to minimize loss of product in the mother liquor. | Higher recovery of the purified product. |
Experimental Protocols
General Procedure for the Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain it for a period of 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to help visualize the pyrazolone synthesis process and troubleshoot potential issues.
Caption: Main reaction pathway for pyrazolone synthesis.
Caption: Potential side reactions in pyrazolone synthesis.
References
Technical Support Center: Purification of Pyrazolones Derived from Ortho-Tolyl Beta-Keto Esters
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of pyrazolones derived from ortho-tolyl beta-keto esters.
Troubleshooting Guide
This section addresses common issues encountered during the purification of pyrazolone compounds.
Table 1: Common Purification Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | 1. The compound is too soluble in the solvent.[1] 2. Too much solvent was used.[1][2] 3. Crystallization was incomplete. | 1. Select a solvent where the compound is soluble when hot but poorly soluble when cold.[1] 2. Use the minimum amount of hot solvent required for complete dissolution.[1] 3. After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[1] |
| Product "Oiling Out" During Recrystallization | The compound is precipitating from the solution at a temperature above its melting point.[1][3][4][5] This is common with impure compounds or when using mixed solvent systems.[4] | 1. Add more of the primary ("good") solvent to lower the saturation temperature.[1][3][4] 2. Ensure the solution cools as slowly as possible; avoid placing it directly on a cold surface.[3][4] 3. Add a seed crystal of the pure compound to induce crystallization.[1][3] 4. Consider a different solvent system.[1][3] |
| Colored Impurities in Final Product | Highly colored byproducts, often from the hydrazine starting material, are present.[3] | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities. Note that this may slightly reduce the overall yield.[1] |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or nucleation has not occurred.[4] | 1. Concentrate the solution by boiling off some solvent and allow it to cool again.[1] 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[1][4] 3. Add a seed crystal if available.[1][4] |
| Impurity Persists After Recrystallization | The impurity has similar solubility properties to the desired product. | Purify the material using an alternative method, such as flash column chromatography on silica gel.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for recrystallizing pyrazolones derived from ortho-tolyl beta-keto esters?
A1: There is no single universal solvent. The ideal choice depends on the specific pyrazolone structure. However, common and effective systems include:
-
Single Solvents: Ethanol is a frequently used solvent for recrystallizing pyrazolone derivatives.[6][7]
-
Mixed Solvents: Two-solvent systems are highly effective. Common combinations include dissolving the compound in a "good" solvent like hot ethanol or ethyl acetate, followed by the slow addition of a "poor" or "anti-solvent" like water or hexane until turbidity (cloudiness) appears, then allowing it to cool.[1][8] Hexane/ethyl acetate is a widely reported combination for pyrazolone purification.[1][9]
Q2: My compound is still impure after recrystallization. What should be my next step?
A2: If recrystallization fails to remove impurities, flash column chromatography is the recommended next step.[3] A common stationary phase is silica gel, and a typical mobile phase is a gradient of ethyl acetate in hexane.[9] The ideal ratio should be determined by thin-layer chromatography (TLC) first.
Q3: How do I load my sample onto a silica gel column?
A3: The crude pyrazolone compound should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[2] This solution is then carefully added to the top of the prepared silica gel column.[2]
Q4: What causes discoloration during the synthesis and purification process?
A4: Discoloration, particularly a yellow to reddish color, is common in pyrazolone synthesis, especially when using hydrazine salts.[3][10] This is often due to the formation of colored impurities from the starting materials or oxidative side reactions.[3] Washing the crude product with a solvent like toluene may help remove some of these before further purification.[3]
Experimental Protocols
Protocol 1: Optimized Recrystallization (Two-Solvent System)
This method is ideal when a single solvent is not effective.
-
Dissolution: Dissolve the crude pyrazolone product in the minimum required amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes persistently cloudy (turbid).[1]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed. This encourages the formation of larger, purer crystals.[1][3]
-
Chilling: Place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Flash Column Chromatography
Use this method for compounds that are difficult to purify by recrystallization.
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).[2] Pour the slurry into the column and allow it to pack evenly without air bubbles.[2][11]
-
Sample Loading: Dissolve the crude pyrazolone in a minimal volume of dichloromethane or the eluent and load it onto the top of the silica bed.[2]
-
Elution: Run the mobile phase through the column, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazolone.
Mandatory Visualizations
Caption: Decision workflow for pyrazolone purification.
Caption: Logical steps to troubleshoot product oiling out.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. mt.com [mt.com]
- 6. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
Optimizing reaction conditions for Methyl 3-(2-methylphenyl)-3-oxopropanoate and substituted hydrazines
Topic: Optimizing Reaction Conditions for the Synthesis of Pyrazoles from Methyl 3-(2-methylphenyl)-3-oxopropanoate and Substituted Hydrazines.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles from this compound and various substituted hydrazines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[1] - Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[1] |
| Poor Quality of Starting Materials: Impurities in either this compound or the substituted hydrazine can lead to side reactions. Hydrazine derivatives can also degrade over time. | - Assess Purity: Ensure the purity of your starting materials.[2] It is recommended to use a freshly opened or purified hydrazine derivative.[2] | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can result in low yield. | - Optimize Reactant Ratio: A slight excess (1.0-1.2 equivalents) of the hydrazine can be used to drive the reaction to completion.[2] | |
| Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3] | - Promote Dehydration: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[3] | |
| Formation of Two Regioisomers | Lack of Regioselectivity: The unsymmetrical nature of this compound allows the substituted hydrazine to attack either of the two carbonyl groups, leading to a mixture of pyrazole regioisomers.[2][4] | - Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity.[3][5] - pH Control: The acidity or basicity of the reaction medium can influence the initial site of nucleophilic attack by the hydrazine.[3][4] Under acidic conditions, the reaction may favor one regioisomer, while neutral conditions might favor the other.[3] - Temperature Adjustment: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[4] |
| Reaction Mixture Discoloration (Yellow/Red) | Hydrazine Decomposition: This is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6] The discoloration is often due to the formation of colored impurities from the hydrazine starting material. | - Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[6] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[2] - Purification: Many colored impurities can be removed during work-up and purification steps like recrystallization or column chromatography.[2] |
| Difficulty in Product Purification | Presence of Impurities and Side Products: Unreacted starting materials, regioisomers, or other byproducts can complicate the purification process. | - Recrystallization: This is an effective method for purifying solid products.[2] - Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification technique.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and a substituted hydrazine?
A1: This reaction typically follows the Knorr pyrazole synthesis pathway. It begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4][7]
Q2: How can I monitor the progress of my reaction?
A2: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] TLC is a quick and easy way to check for the consumption of starting materials and the formation of the product.[8]
Q3: What are the typical solvents and catalysts used for this reaction?
A3: Ethanol is a commonly used solvent for this type of reaction. However, to improve regioselectivity, fluorinated alcohols like TFE and HFIP are highly effective.[5] The reaction is often catalyzed by a small amount of a protic acid, such as acetic acid.[1][7] In cases where a hydrazine salt is used, adding a mild base like sodium acetate can be beneficial.[2]
Q4: I am observing the formation of two distinct products. How can I determine which is the major regioisomer?
A4: The formation of two regioisomers is a common challenge.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] The major product can often be predicted by considering that the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the β-ketoester. Spectroscopic techniques like NMR will be essential for the structural elucidation and determination of the major and minor isomers.
Q5: My purified product is still colored. What can I do?
A5: Discoloration is often due to impurities arising from the hydrazine.[6] If standard purification methods like recrystallization or column chromatography do not yield a colorless product, you might consider treating the crude product with activated carbon during the recrystallization process to remove colored impurities.
Experimental Protocols
General Protocol for the Synthesis of Pyrazoles from this compound and Substituted Hydrazines:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol).
-
Catalyst Addition (Optional): If required, add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).[7] If using a hydrazine salt, consider adding a mild base like sodium acetate (1.0-1.2 equivalents).[2]
-
Hydrazine Addition: Slowly add the substituted hydrazine (1.0 - 1.2 equivalents) to the solution at room temperature.[4] Note that the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[4] Alternatively, the solvent can be removed under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table illustrates the significant impact of the solvent on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the 2-methylphenyl group, while Regioisomer B has the N-substituted nitrogen adjacent to the methoxy group.
| Substituted Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| Methylhydrazine | Ethanol (EtOH) | Low Selectivity (e.g., 50:50) | |
| Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | Improved Selectivity (e.g., 85:15) | [5] |
| Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High Selectivity (e.g., 97:3) | [5] |
| Phenylhydrazine | Ethanol (EtOH) | Moderate Selectivity | [4] |
| Phenylhydrazine | 2,2,2-Trifluoroethanol (TFE) | High Selectivity | [4] |
| Phenylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very High Selectivity (up to 99:1) | [4][5] |
Note: The exact ratios can vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: A typical experimental workflow for the synthesis of pyrazoles.
Caption: Competing pathways leading to the formation of two regioisomers.
References
Overcoming steric hindrance in reactions of 2-methylphenyl substituted compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance in reactions involving 2-methylphenyl substituted compounds.
Troubleshooting Guides
This section addresses common issues encountered during experiments with 2-methylphenyl substituted compounds. Each problem is presented with probable causes and recommended solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My cross-coupling reaction with a 2-methylphenyl halide (or boronic acid) is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
Probable Causes:
-
Steric Hindrance: The primary issue is often the steric bulk of the 2-methyl group, which impedes the oxidative addition or reductive elimination steps in the catalytic cycle.[1]
-
Inappropriate Ligand Choice: The ligand on the palladium catalyst is not bulky or electron-rich enough to facilitate the reaction with a sterically demanding substrate.[1][2][3]
-
Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or side reactions. For substrates containing other functional groups like sulfur, catalyst poisoning is a common problem.[4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base may not be optimized for this challenging substrate.
Recommended Solutions:
-
Select an Appropriate Catalyst-Ligand System: For sterically hindered substrates, highly active, bulky, and electron-rich ligands are crucial.[1][3] These ligands promote the formation of the active monoligated palladium species and facilitate the difficult reductive elimination step.[1]
-
Recommended Ligands: Consider using biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[4] N-Heterocyclic Carbene (NHC) ligands can also be effective for challenging substrates.[4]
-
Precatalysts: Use well-defined palladacycle precatalysts (e.g., XPhos Pd G3) to ensure the efficient generation of the active Pd(0) species.[4]
-
-
Optimize Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier increased by steric hindrance.[5][6][7]
-
Adjust Solvent and Base:
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.[4] The choice of solvent can influence reaction rates by stabilizing the transition state differently than the starting materials.[9]
-
Base: The choice of base is critical. For Suzuki couplings, a base is required to activate the boronic acid.[10] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu, K₂CO₃, or Cs₂CO₃ is typically used.[8]
-
-
Increase Catalyst Loading: If catalyst deactivation is suspected, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.[4]
Issue 2: Incomplete Reaction in Grignard Synthesis
Question: I am attempting to form a Grignard reagent from a 2-methylphenyl halide, or use it in a subsequent reaction, but the reaction is sluggish or incomplete. What should I do?
Probable Causes:
-
Steric Hindrance: The 2-methyl group can hinder the approach of the Grignard reagent to the electrophile (e.g., a carbonyl group).
-
Poor Grignard Reagent Formation: The magnesium metal may be passivated by an oxide layer, preventing the reaction with the aryl halide.[11]
-
Presence of Water: Grignard reagents are extremely sensitive to water and will be quenched.[11][12][13][14] All glassware and reagents must be scrupulously dry.[12][13]
Recommended Solutions:
-
Activate the Magnesium: Ensure the magnesium surface is active. This can be achieved by crushing the magnesium turnings in the flask (under an inert atmosphere) or by adding a small crystal of iodine to the reaction vessel.[11]
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use.[13] Use anhydrous solvents, typically diethyl ether or THF.[11][15]
-
Optimize Reaction Conditions:
-
Initiation: A gentle application of heat from a heat gun may be necessary to initiate the Grignard formation. Once initiated, the reaction is often exothermic.[13]
-
Addition to Electrophile: For the reaction with an electrophile, such as an ester, the reaction is often performed at a low temperature (e.g., in an ice bath) with slow, dropwise addition of the electrophile to control the exothermic reaction.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant problem for 2-methylphenyl substituted compounds? A: The methyl group at the ortho-position (position 2) of the phenyl ring creates significant steric bulk around the reaction center. This bulk can physically block or slow down the approach of reagents or the coordination of a metal catalyst to the reactive site, thereby increasing the activation energy of the reaction.
Q2: What is the general strategy for ligand selection in cross-coupling reactions with these substrates? A: The general strategy is to use ligands that are both bulky and electron-rich.[1][3][16]
-
Bulky: The steric bulk of the ligand facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[3][16]
-
Electron-Rich: Electron-donating ligands increase the electron density on the palladium center, which promotes the initial oxidative addition step into the aryl-halide bond.[1]
Q3: Can increasing the reaction temperature always solve problems of steric hindrance? A: While increasing the temperature is a common and often effective strategy to provide the energy needed to overcome steric barriers, it is not a universal solution.[5][6] Extremely high temperatures can lead to decomposition of reactants, products, or the catalyst. It is crucial to find an optimal temperature that accelerates the desired reaction without promoting significant degradation.
Q4: Are there alternatives to palladium catalysis for these types of cross-coupling reactions? A: Yes, while palladium is the most common catalyst, other transition metals can be used. Nickel-based catalysts are often employed and can be effective for coupling with less reactive electrophiles like aryl chlorides.[17][18][19] For Sonogashira-type couplings, copper-catalyzed systems can also be used.[20]
Data Presentation
Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 24 | < 5 |
| XPhos | XPhos Pd G2 | NaOt-Bu | Toluene | 110 | 18 | 92 |
| RuPhos | RuPhos Pd G2 | K₂CO₃ | t-BuOH | 100 | 20 | 88 |
| BrettPhos | BrettPhos Pd G3 | LHMDS | THF | 80 | 24 | 95 |
Note: Data is representative and compiled for illustrative purposes based on the general outperformance of bulky biarylphosphine ligands for hindered substrates.[1][4]
Table 2: Effect of Reaction Conditions on Suzuki Coupling of 2-Methylphenylboronic Acid
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 91 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 | 89 |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | 65 |
Note: This table illustrates the significant impact of ligand and base selection on the yield of Suzuki couplings involving sterically hindered partners.[10][21]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Methylphenyl Halide
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-methylphenyl halide (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and Backfill: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Methylphenyl Halide
-
Glovebox Setup: Inside a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the bulky phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a reaction tube.[1]
-
Reagent Addition: Add the 2-methylphenyl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene).[1]
-
Reaction: Seal the tube and heat the mixture with stirring for the required time (1-24 hours) at a temperature ranging from room temperature to 110 °C.[1]
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.[1]
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-aryl amine.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding High-Temperature Chemical Reactions on Metal Surfaces: A Case Study on Equilibrium Concentration and Diffusivity of CxHy on a Cu(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Cross-Coupling Catalysts [sigmaaldrich.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of Pyrazolones from Beta-Keto Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazolones from beta-keto esters.
Frequently Asked Questions (FAQs)
Q1: My pyrazolone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrazolone synthesis can arise from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: The Knorr pyrazole synthesis, a common method for this transformation, can be exothermic.[1] Ensure the reaction is proceeding by monitoring it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.
-
Catalyst: The reaction is typically acid-catalyzed.[2] Ensure the appropriate amount of acid catalyst (e.g., acetic acid) is used, as it facilitates both the initial condensation and the subsequent cyclization.
-
-
-
Suboptimal pH: The pH of the reaction medium is crucial.
-
Formation of Stable Intermediates: The reaction proceeds through hydrazone and hydroxylpyrazolidine intermediates.[4] These intermediates may be slow to convert to the final product.
-
Troubleshooting: Ensure sufficient reaction time and optimal temperature to promote the dehydration of the hydroxylpyrazolidine intermediate to the final pyrazolone.
-
-
Side Reactions and Byproduct Formation: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired pyrazolone. See the questions below for more details on specific byproducts.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely byproducts in my pyrazolone synthesis?
A2: The most common byproducts in the synthesis of pyrazolones from beta-keto esters are:
-
Regioisomers: When using an unsymmetrical beta-keto ester (where the substituents on either side of the dicarbonyl are different), the initial attack of the hydrazine can occur at either of the two carbonyl carbons, leading to the formation of two different regioisomeric pyrazolones.[4]
-
Uncyclized Hydrazone Intermediate: This intermediate is formed in the first step of the reaction. If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone will remain as an impurity.
-
Hydroxylpyrazolidine Intermediate: This is another intermediate formed after the initial cyclization but before the final dehydration step. Incomplete dehydration will result in its presence in the product mixture.[4]
-
Di-addition Product: In some cases, particularly with phenylhydrazine, a di-addition product can form where two molecules of the beta-keto ester react with one molecule of hydrazine. The formation of this byproduct is influenced by steric effects of the substituents on the beta-keto ester.[4]
Q3: My synthesis with an unsymmetrical beta-keto ester is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: Controlling regioselectivity is a significant challenge in pyrazolone synthesis with unsymmetrical beta-keto esters. Here are some strategies to favor the formation of one regioisomer over the other:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the preference for one regioisomer compared to traditional solvents like ethanol.
-
Reactant Stoichiometry: Varying the ratio of the beta-keto ester to the hydrazine can influence the regioisomeric ratio.[4]
-
pH Control: The pH of the reaction medium can affect the site of the initial nucleophilic attack by the hydrazine. While acidic conditions are generally favored for the overall reaction, fine-tuning the pH might offer some control over regioselectivity.
Q4: How can I identify the different byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is typically used:
-
Thin Layer Chromatography (TLC): Provides a quick assessment of the number of components in your mixture.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for separating the different components and obtaining their mass-to-charge ratios, which helps in identifying the desired product and byproducts based on their molecular weights. HPLC-MS data has been used to identify hydroxylpyrazolidine and di-addition intermediates.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and any isolated byproducts. Specific proton and carbon chemical shifts can help distinguish between different regioisomers and other side products.[5][6]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the product and intermediates, such as C=O (ketone/ester), N-H, and C=N bonds.[5]
Data on Byproduct Formation
| Reaction Parameter | Effect on Byproduct Formation | Reference(s) |
| pH | Acidic conditions (pH < 7) generally favor the overall reaction and cyclization, minimizing unreacted intermediates. At neutral or basic pH, hydrazone formation can be slow, and cyclization may not occur. | [3] |
| Solvent | Fluorinated alcohols (e.g., TFE, HFIP) can significantly improve the regioselectivity of the reaction with unsymmetrical beta-keto esters, favoring the formation of one regioisomer. | |
| Reactant Stoichiometry | Varying the ratio of beta-keto ester to hydrazine can influence the regioisomeric ratio in reactions with unsymmetrical substrates. | [4] |
| Substituent Steric Hindrance | Increased steric bulk on the beta-keto ester can influence the formation of the di-addition product, with less hindered substrates being more prone to its formation. | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazolone (Knorr Pyrazole Synthesis)
This protocol describes a general procedure for the synthesis of a pyrazolone from a beta-keto ester and a hydrazine.
Materials:
-
Beta-keto ester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine the beta-keto ester (1.0 equivalent) and the hydrazine derivative (1.0 - 1.2 equivalents).
-
Add ethanol as a solvent.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, possibly by adding a non-polar co-solvent or by cooling.
-
Wash the collected solid with cold ethanol to remove soluble impurities.
-
Dry the product in a vacuum oven.
Protocol 2: Regioselective Synthesis of a Pyrazolone using a Fluorinated Alcohol
This protocol is adapted for improving the regioselectivity when using an unsymmetrical beta-keto ester.
Materials:
-
Unsymmetrical beta-keto ester (1.0 equivalent)
-
Hydrazine derivative (e.g., methylhydrazine, 1.1 equivalents)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical beta-keto ester in TFE.
-
Add the hydrazine derivative to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization to isolate the major regioisomer.
Visualizations
Caption: Reaction pathway for pyrazolone synthesis and formation of major byproducts.
Caption: Troubleshooting workflow for pyrazolone synthesis from beta-keto esters.
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Regioselectivity control in pyrazolone synthesis with unsymmetrical beta-keto esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in pyrazolone synthesis with unsymmetrical β-keto esters.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazolone synthesis and why is their control important?
A1: In the synthesis of pyrazolones from an unsymmetrical β-keto ester and a substituted hydrazine, two different structural isomers, known as regioisomers, can be formed.[1] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl groups of the β-keto ester. The resulting regioisomers have the same molecular formula but differ in the substitution pattern on the pyrazolone ring.[1] Controlling the formation of a specific regioisomer is critical in drug discovery and development, as different regioisomers can exhibit significantly different biological activities, pharmacological profiles, and toxicities.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazolones?
A2: The regioselectivity of the Knorr pyrazolone synthesis is governed by a combination of factors:
-
Electronic Effects: The electronic properties of the substituents on the β-keto ester play a major role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1]
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the hydrazine, favoring attack at the less sterically hindered carbonyl.[2]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[3][4] Protic solvents can favor the formation of one regioisomer, while aprotic solvents may favor the other.[2]
-
Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]
-
Catalysts: The use of catalysts, such as Lewis acids, can influence regioselectivity by coordinating to one of the carbonyl groups and activating it for nucleophilic attack.[5][6]
Q3: How can I improve the regioselectivity of my pyrazolone synthesis?
A3: To improve regioselectivity, consider the following strategies:
-
Solvent Optimization: Experiment with different solvents. As a starting point, consider using fluorinated alcohols like TFE or HFIP, which have been demonstrated to enhance regioselectivity in many cases.[3]
-
Temperature Control: Investigate the effect of reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable product.
-
Catalyst Screening: Explore the use of Lewis or Brønsted acid catalysts. These can modulate the reactivity of the carbonyl groups and direct the initial attack of the hydrazine.
-
Substituent Modification: If possible, modify the substituents on your β-keto ester to introduce a greater steric or electronic bias to favor the formation of the desired regioisomer.
-
Use of Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups can be an effective, albeit longer, strategy to ensure complete regioselectivity.
Troubleshooting Guide
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
-
Possible Cause: The electronic and steric differences between the two carbonyl groups in your unsymmetrical β-keto ester are insufficient to direct the reaction under your current conditions.
-
Troubleshooting Steps:
-
Change the Solvent: This is often the most effective first step. Switch from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP.[3] This has been shown to dramatically increase regioselectivity.
-
Lower the Reaction Temperature: A lower temperature may enhance the inherent selectivity of the reaction.
-
Introduce a Catalyst: Screen a variety of Lewis acids (e.g., Yb(PFO)₃) to see if they can promote the formation of one regioisomer over the other.[5][6]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Possible Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.
-
Troubleshooting Steps:
-
Reverse the Polarity of the Reaction: The choice of acidic or basic conditions can sometimes switch the preferred site of attack. Under acidic conditions, the reaction can proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[4]
-
Explore Multicomponent Reactions: Certain multicomponent reaction setups can offer different regiochemical outcomes compared to the traditional two-component Knorr synthesis.[5][7]
-
Consider a Different Synthetic Route: If controlling the regioselectivity of the Knorr synthesis proves too challenging, alternative methods for synthesizing substituted pyrazolones might be necessary.
-
Issue 3: I observe the formation of stable intermediates and the reaction does not go to completion.
-
Possible Cause: In some instances, stable intermediates such as 5-hydroxypyrazolines may form and not readily dehydrate to the final pyrazolone product.[3][4]
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: Higher temperatures can promote the dehydration step.
-
Add a Dehydrating Agent: The addition of a suitable dehydrating agent can facilitate the elimination of water to form the pyrazolone.
-
Adjust the pH: Acid catalysis can often promote the dehydration of the intermediate.
-
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles (which are structurally related to pyrazolones and follow the same synthetic principles) under various conditions.
Table 1: Effect of Solvent on Regioselectivity
| Entry | R¹ | R² | Hydrazine | Solvent | Temperature (°C) | Ratio (Regioisomer A : Regioisomer B) | Yield (%) | Reference |
| 1 | CF₃ | 2-Furyl | Methylhydrazine | EtOH | RT | 15 : 85 | 95 | [3] |
| 2 | CF₃ | 2-Furyl | Methylhydrazine | TFE | RT | 85 : 15 | 98 | [3] |
| 3 | CF₃ | 2-Furyl | Methylhydrazine | HFIP | RT | 97 : 3 | 99 | [3] |
| 4 | Ph | Me | Phenylhydrazine | Protic Solvent | Reflux | Major A | - | [2] |
| 5 | Ph | Me | Phenylhydrazine | Aprotic Solvent | Reflux | Major B | - | [2] |
Regioisomer A corresponds to the pyrazole/pyrazolone where the hydrazine substituent is adjacent to the R¹ group. Regioisomer B corresponds to the pyrazole/pyrazolone where the hydrazine substituent is adjacent to the R² group.
Experimental Protocols
General Procedure for Improved Regioselectivity using Fluorinated Alcohols
-
Materials:
-
Unsymmetrical β-keto ester (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical β-keto ester in the chosen fluorinated alcohol (TFE or HFIP).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.[4]
-
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Acylation of Methyl 3-(2-methylphenyl)-3-oxopropanoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the acylation of Methyl 3-(2-methylphenyl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the acylation of this compound?
The acylation of β-keto esters like this compound presents several key challenges. The primary issue is controlling the regioselectivity between C-acylation and O-acylation.[1] The desired product is typically the C-acylated 1,3,5-tricarbonyl compound, but the formation of the O-acylated enol ester is a common side reaction.[1] Other significant challenges include preventing decarboxylation of the starting material or product under thermal or acidic/basic conditions, and potential steric hindrance from the 2-methylphenyl group which can impede the reaction.[2][3]
Q2: How do I favor C-acylation over O-acylation?
The competition between C- and O-acylation is influenced by several factors, including the choice of base, solvent, and acylating agent.[1][4]
-
Thermodynamic vs. Kinetic Control : C-acylation is generally the thermodynamically more stable product, while O-acylation is often kinetically favored. Using strong, non-coordinating bases and allowing the reaction to reach equilibrium can favor the C-acylated product.
-
Lewis Acids : The use of a Lewis acid catalyst, such as SmCl₃ or MgCl₂, can effectively promote C-acylation by coordinating with the carbonyl oxygens.[5]
-
Acylating Agent : Highly reactive acylating agents like acyl chlorides may favor O-acylation under certain conditions. Using less reactive agents, such as 1-acylbenzotriazoles, can provide greater selectivity for C-acylation.[1]
Q3: What causes the decarboxylation side reaction and how can it be minimized?
Decarboxylation is the loss of CO₂ from a β-keto acid.[6] This can occur if the methyl ester of your starting material or product is hydrolyzed to the corresponding carboxylic acid, which is often unstable and readily decarboxylates upon gentle heating.[2][3][7] To minimize this:
-
Anhydrous Conditions : Ensure rigorously dry reaction conditions to prevent hydrolysis of the ester group.
-
Avoid High Temperatures : Prolonged heating can promote decarboxylation.[3]
-
Careful pH Control : Avoid strongly acidic or basic aqueous workups where hydrolysis can occur.
Q4: Can the 2-methylphenyl group cause steric hindrance?
Yes, the ortho-methyl group on the phenyl ring can create steric hindrance around the reaction center. This may slow down the rate of acylation or require more forcing conditions (e.g., higher temperatures or longer reaction times), which in turn can increase the risk of side reactions like decarboxylation. In cases of significant steric hindrance, methods avoiding O-acylation and diacylation products are particularly advantageous.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective deprotonation. 2. Deactivated acylating agent. 3. Unsuitable reaction temperature. | 1. Use a stronger base (e.g., NaH, LiHMDS). Ensure the base is fresh and handled under inert conditions. 2. Use a fresh bottle of the acylating agent. Consider using a more reactive agent if necessary. 3. Optimize the reaction temperature. Start at a low temperature (0 °C) and gradually warm to room temperature or reflux if needed. |
| Mixture of C- and O-Acylated Products | Reaction is under kinetic control, favoring O-acylation. | 1. Switch to conditions favoring thermodynamic control (e.g., longer reaction times, higher temperatures if the product is stable). 2. Add a Lewis acid catalyst like SmCl₃ or MgCl₂ to promote C-acylation.[5] 3. Use a more selective acylating agent like an N-acylbenzotriazole.[1] |
| Significant Amount of Starting Material Recovered | 1. Incomplete deprotonation. 2. Reaction time is too short. 3. Steric hindrance slowing the reaction. | 1. Increase the equivalents of base or switch to a stronger base. 2. Increase the reaction time and monitor by TLC. 3. Gently heat the reaction mixture to overcome the activation energy barrier. |
| Presence of Decarboxylated Byproduct | 1. Water present in the reaction mixture. 2. Reaction temperature is too high. 3. Hydrolysis during aqueous workup.[2] | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Run the reaction at the lowest effective temperature. 3. Use a non-aqueous workup or a carefully buffered aqueous quench. |
| Formation of Diacylated Product | Excess acylating agent or base used. | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent. Add the enolate solution slowly to the acylating agent. |
| Difficulty in Product Purification | 1. Products and byproducts have similar polarities. 2. Product is unstable on silica gel. | 1. Try a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC or crystallization. 2. Use a deactivated stationary phase (e.g., neutral alumina) or minimize contact time with silica gel. |
Experimental Protocols
Protocol 1: General Procedure for C-Acylation using a Lewis Acid Catalyst
This protocol is adapted from methodologies developed for the C-acylation of 1,3-dicarbonyl compounds.[5]
-
Preparation : Under an inert atmosphere (N₂ or Argon), add anhydrous toluene to a flame-dried flask equipped with a magnetic stirrer.
-
Reagent Addition : Add this compound (1.0 eq.), the acyl chloride (1.2 eq.), and triethylamine (1.5 eq.).
-
Catalyst Introduction : Add Samarium(III) chloride (SmCl₃, 10 mol%) to the mixture.
-
Reaction : Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired acylated product.
Data Summary
Table 1: Comparison of Catalytic Systems for C-Acylation of 1,3-Dicarbonyl Compounds[6][7]
| Catalyst | Base | Solvent | Typical Yields | Notes |
| SmCl₃ | Triethylamine | Toluene | Moderate to Excellent | Recyclable catalyst, mild conditions, tolerates sterically hindered substrates.[5] |
| MgCl₂ | Triethylamine/Pyridine | Acetonitrile | Good | Promotes C-acylation. |
| None (Strong Base) | NaH, n-BuLi, EtMgBr | THF, Toluene | Variable | Stoichiometric amounts of strong base are often required; may not be suitable for sensitive substrates. |
| PFPAT | None | Dichloromethane | Good | Catalyzes C-acylation of silyl enol ethers with acid chlorides.[8] |
Yields are general and highly substrate-dependent.
Visual Guides
Acylation Workflow
Caption: General experimental workflow for the acylation of a β-keto ester.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield in acylation reactions.
C-Acylation vs. O-Acylation Pathways
Caption: Competing reaction pathways for C-acylation and O-acylation of a β-keto ester enolate.
References
- 1. Synthesis of β-Dicarbonyl Compounds Using 1-Acylbenzotriazoles as Regioselective C-Acylating Reagents [organic-chemistry.org]
- 2. aklectures.com [aklectures.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile [organic-chemistry.org]
- 6. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 7. youtube.com [youtube.com]
- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(2-Methylphenyl)-3-oxopropanoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-methylphenyl)-3-oxopropanoate derivatives. This guide focuses on improving reaction yield and addressing common challenges encountered during synthesis, primarily through the Claisen condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-(2-methylphenyl)-3-oxopropanoate derivatives?
The most common method for synthesizing 3-(2-methylphenyl)-3-oxopropanoate derivatives is the Claisen condensation. This reaction involves the condensation of an ester containing α-hydrogens with a non-enolizable ester in the presence of a strong base. In this specific case, an acetate ester (like ethyl acetate or methyl acetate) is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an ester of 2-methylbenzoic acid (e.g., ethyl 2-methylbenzoate). The subsequent elimination of an alkoxide group yields the desired β-keto ester.
Q2: I am experiencing consistently low yields. What are the most common causes?
Low yields in the synthesis of 3-(2-methylphenyl)-3-oxopropanoate derivatives can stem from several factors:
-
Steric Hindrance: The ortho-methyl group on the phenyl ring can sterically hinder the approach of the nucleophilic enolate to the carbonyl carbon of the 2-methylbenzoate ester, slowing down the reaction rate and reducing the yield.
-
Base Selection: The choice of base is critical. An inappropriate base can lead to side reactions such as saponification of the ester or self-condensation of the acetate ester.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield.
-
Moisture: The presence of water in the reaction mixture can quench the strong base and hydrolyze the ester starting materials and product.
-
Side Reactions: Self-condensation of the acetate ester is a common side reaction that consumes the starting material and complicates purification.
Q3: How can I minimize the self-condensation of the acetate ester?
To reduce the unwanted self-condensation of the acetate ester, one effective strategy is to slowly add the acetate ester to a mixture of the 2-methylbenzoate ester and the base. This ensures that the concentration of the enolizable ester is kept low at any given time, favoring the cross-condensation reaction.
Q4: What is the role of the base in the Claisen condensation, and which one should I choose?
The base serves to deprotonate the α-carbon of the acetate ester, forming the reactive enolate nucleophile. For the Claisen condensation, a strong, non-nucleophilic base is preferred to avoid saponification. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. It is crucial to use a stoichiometric amount of base, as the final deprotonation of the β-keto ester product is what drives the reaction equilibrium towards the product.
Q5: How does the ortho-methyl group specifically impact the reaction, and how can I mitigate its effects?
The ortho-methyl group on the 2-methylbenzoate ester introduces steric bulk near the reaction center. This can make it more difficult for the enolate to attack the carbonyl carbon. To overcome this, you might consider:
-
Using a stronger, more reactive base: A stronger base can lead to a higher concentration of the enolate at equilibrium, potentially increasing the reaction rate.
-
Prolonging the reaction time: Allowing the reaction to proceed for a longer duration can help to increase the conversion to the desired product.
-
Optimizing the reaction temperature: While higher temperatures can sometimes overcome steric hindrance, they can also promote side reactions. Careful optimization of the temperature is necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base | Use a fresh, unopened container of the base. Ensure proper storage to prevent deactivation by moisture or air. |
| 2. Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting materials are still present. | |
| 3. Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for product formation and potential side reactions. | |
| 4. Steric Hindrance | Consider using a less sterically hindered base. Prolong the reaction time and optimize the temperature. | |
| Formation of Multiple Byproducts | 1. Self-condensation of Acetate Ester | Slowly add the acetate ester to the reaction mixture containing the 2-methylbenzoate ester and the base. |
| 2. Saponification of Esters | Ensure anhydrous (dry) reaction conditions. Use a non-nucleophilic base like sodium hydride. | |
| 3. High Reaction Temperature | Conduct the reaction at the lowest effective temperature. Monitor for byproduct formation as you optimize the temperature. | |
| Product Decomposition during Workup | 1. Harsh Acidic or Basic Conditions | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids or bases. |
| 2. High Temperatures during Purification | Use low-temperature purification techniques like flash column chromatography. If distillation is necessary, perform it under reduced pressure. |
Experimental Protocols
Synthesis of Ethyl 3-(2-methylphenyl)-3-oxopropanoate via Claisen Condensation
This protocol is adapted from procedures for structurally similar compounds and should be optimized for the specific substrate.
Materials:
-
Ethyl 2-methylbenzoate
-
Ethyl acetate (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous toluene or THF.
-
Add ethyl 2-methylbenzoate (1.0 equivalent) to the flask.
-
Addition of Ethyl Acetate: Slowly add anhydrous ethyl acetate (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally, typically between 60-80 °C).
-
Monitor the progress of the reaction by TLC. The reaction may require several hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure ethyl 3-(2-methylphenyl)-3-oxopropanoate.
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | Toluene | 80 | 6 | [Data to be populated by user] |
| 2 | NaH (1.2) | THF | 65 | 6 | [Data to be populated by user] |
| 3 | NaOEt (1.2) | Ethanol | 78 | 8 | [Data to be populated by user] |
| 4 | LDA (1.1) | THF | -78 to rt | 4 | [Data to be populated by user] |
*Yields are highly dependent on the specific reaction conditions and substrate purity. The data in this table should be generated through experimental optimization.
Visualizations
Claisen Condensation Reaction Pathway
Caption: General reaction pathway for the Claisen condensation synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low reaction yields.
Validation & Comparative
Reactivity of Methylphenyl-3-oxopropanoates: A Comparative Analysis of Ortho, Meta, and Para Isomers
Published Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Influence of Substituent Position on Reactivity
The position of the methyl group on the phenyl ring dictates its electronic and steric influence on the ester and keto functionalities of the 3-oxopropanoate moiety. These effects, in turn, are expected to modulate the rates of reactions such as hydrolysis, enolate formation, and subsequent alkylation or acylation reactions.
-
Para-methylphenyl-3-oxopropanoate: The methyl group at the para position exerts an electron-donating effect primarily through hyperconjugation. This increases the electron density on the phenyl ring and, to a lesser extent, on the carbonyl carbon of the ester. This increased electron density is expected to slightly destabilize the transition state of nucleophilic acyl substitution reactions, such as alkaline hydrolysis, leading to a slower reaction rate compared to the unsubstituted phenyl-3-oxopropanoate.
-
Meta-methylphenyl-3-oxopropanoate: In the meta position, the methyl group's electron-donating inductive effect is the primary electronic influence. This effect is weaker than the hyperconjugation effect seen from the para position. Consequently, the meta isomer is expected to have a reactivity intermediate between the para and unsubstituted analogues in reactions sensitive to electronic effects.
-
Ortho-methylphenyl-3-oxopropanoate: The ortho isomer is subject to both electronic and steric effects. The electron-donating inductive effect is similar to the meta position. However, the proximity of the methyl group to the ester functionality introduces significant steric hindrance.[1] This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby significantly slowing down the rate of reactions like hydrolysis.[1]
Data Presentation: Predicted Relative Reactivity
Based on the principles outlined above, the following table summarizes the predicted relative reactivity of the three isomers in a typical reaction like alkaline hydrolysis. The reactivity is compared to the unsubstituted phenyl-3-oxopropanoate.
| Isomer | Electronic Effect of Methyl Group | Steric Effect | Predicted Relative Rate of Hydrolysis |
| ortho-methylphenyl-3-oxopropanoate | Electron-donating (Inductive) | High | Slowest |
| meta-methylphenyl-3-oxopropanoate | Electron-donating (Inductive) | Low | Intermediate |
| para-methylphenyl-3-oxopropanoate | Electron-donating (Hyperconjugation) | Negligible | Slower than unsubstituted, faster than ortho |
Experimental Protocols
While specific protocols for the direct comparison of these isomers are not available, a general procedure for the alkaline hydrolysis of a phenyl ester can be adapted for this purpose. Kinetic studies would involve monitoring the disappearance of the ester or the appearance of the corresponding phenol over time, typically by spectrophotometry.
General Protocol for Kinetic Analysis of Alkaline Hydrolysis:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each isomer (ortho, meta, and para-methylphenyl-3-oxopropanoate) of a known concentration (e.g., 0.1 M) in a suitable organic solvent (e.g., dioxane or acetonitrile) to ensure solubility.
-
Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) in deionized water.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., a cuvette holder in a spectrophotometer), mix a specific volume of a buffer solution and the organic solvent to achieve the desired final solvent composition.
-
Add a small aliquot of the ester stock solution to the reaction vessel to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding a specific volume of the sodium hydroxide stock solution.
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring the change in absorbance at a wavelength where the product (the corresponding methylphenol) absorbs and the reactant ester does not, or vice versa.
-
Record absorbance values at regular time intervals.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of hydroxide is in large excess), the natural logarithm of the absorbance change over time should be linear.
-
The slope of this line will give the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the hydroxide.
-
Repeat the experiment for all three isomers under identical conditions (temperature, solvent, and pH) to obtain a direct comparison of their hydrolysis rates.
-
Mandatory Visualization
Caption: Logical relationship between isomer position, electronic/steric effects, and reactivity.
References
Alternative reagents to Methyl 3-(2-methylphenyl)-3-oxopropanoate for pyrazolone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolones, a core scaffold in numerous pharmaceuticals, traditionally relies on the condensation of β-keto esters with hydrazines. While Methyl 3-(2-methylphenyl)-3-oxopropanoate is a viable reagent, a range of alternatives offer distinct advantages in terms of availability, reactivity, and the potential for novel substitutions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of pyrazolone-based compounds.
Comparison of β-Keto Ester Performance
The choice of β-keto ester is a critical determinant of reaction efficiency and the substitution pattern of the final pyrazolone product. The following table summarizes the performance of several alternatives to this compound in the synthesis of a common pyrazolone, 3-methyl-1-phenyl-5-pyrazolone (edaravone), a neuroprotective agent.
| Reagent | Hydrazine Derivative | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Reflux | Not Specified | >90% | [1] |
| Ethyl acetoacetate | Phenylhydrazine | Methanol | Reflux | 10 h | 88% | [2] |
| Ethyl acetoacetate | Phenylhydrazine | None (Solvent-free) | Microwave (420 W) | 10 min | 83% | [3] |
| Ethyl 4,4,4-trifluoroacetoacetate | Phenylhydrazine | Not Specified | Not Specified | Not Specified | High | [4] |
Note: Direct comparison of yields can be influenced by variations in experimental conditions across different studies.
Alternative Synthetic Strategies: Multicomponent Reactions
Beyond the traditional two-component synthesis, multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative for constructing the pyrazolone core and its derivatives. These one-pot reactions combine three or more starting materials, offering advantages in terms of atom economy, reduced reaction times, and access to complex molecular architectures.
A common MCR for pyrazolone-related structures involves the reaction of a β-keto ester, an aldehyde, malononitrile, and a hydrazine derivative.
Experimental Protocols
General Procedure for the Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) from Ethyl Acetoacetate
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Slowly add phenylhydrazine (1 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for the desired period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
General Procedure for Microwave-Assisted, Solvent-Free Synthesis of 4-Arylidenepyrazolones
This protocol is adapted from a reported microwave-assisted synthesis.[3]
Materials:
-
Ethyl acetoacetate
-
Substituted phenylhydrazine
-
Aromatic aldehyde
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine ethyl acetoacetate (1.5 equivalents), the desired phenylhydrazine derivative (1 equivalent), and the aromatic aldehyde (1 equivalent).
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a specified power (e.g., 420 W) for a short duration (e.g., 10 minutes).[3]
-
After irradiation, allow the mixture to cool to room temperature.
-
The resulting solid is triturated with a suitable solvent (e.g., ethyl acetate) and collected by filtration to yield the 4-arylidenepyrazolone product.[3]
Signaling Pathways Involving Pyrazolone Derivatives
Pyrazolone-containing drugs exert their therapeutic effects by modulating various signaling pathways implicated in disease. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.
MAPK/BRAF Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a critical component of this pathway, and its mutation is a driver in many cancers. Some pyrazolone derivatives have been developed as BRAF inhibitors.
References
A Comparative Analysis of Catalysts for the Synthesis of Pyrazolones from β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in pyrazolone synthesis, supported by experimental data.
The synthesis of pyrazolones, a core scaffold in numerous pharmaceuticals, relies heavily on the cyclocondensation reaction between β-keto esters and hydrazine derivatives. The efficiency of this transformation is largely dictated by the choice of catalyst. This guide provides a comparative study of various catalysts employed for this synthesis, with a focus on reaction yields, times, and conditions. The data presented is compiled from published experimental findings to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of pyrazolones. For a standardized comparison, the archetypal reaction between ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) is used as a benchmark where data is available. Other examples illustrate the catalyst's applicability to more complex, multicomponent reactions leading to pyrazolone derivatives.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acid (Heterogeneous) | Silica Sulfuric Acid (SSA) | 2-Naphthaldehyde, Ethyl Acetoacetate, 2,4-Dinitrophenylhydrazine, β-Naphthol | Solvent-free | Room Temp. | 25 min | 94 | [1][2] |
| Brønsted Acid (Phase Transfer) | Tetra-n-butylammonium hydrogen sulfate (TBAHSO4) | 2-Naphthaldehyde, Ethyl Acetoacetate, 2,4-Dinitrophenylhydrazine, β-Naphthol | Solvent-free | Room Temp. | 15 min | 95 | [1][2] |
| Brønsted Acid (Ionic Liquid) | {[2,2′-BPyH][C(CN)3]2} | 2-Naphthaldehyde, Ethyl Acetoacetate, 2,4-Dinitrophenylhydrazine, β-Naphthol | Solvent-free | Room Temp. | 15 min | 98 | [1][2] |
| Classic Synthesis (No Catalyst) | None | Phenylhydrazine, Ethyl Acetoacetate | Not specified | Not specified | Not specified | 93-100 | [3] |
| Nanocatalyst | Y3Fe5O12 | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, Aldehydes | Solvent-free | 80 | 20 min | Excellent | [4] |
| Base Catalyst | Potassium tert-butoxide (KOtBu) | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aromatic aldehydes | Methanol | Microwave | < 5 min | Excellent | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these findings in a laboratory setting.
General Procedure for the Synthesis of 2-(2,4-dinitrophenyl)-4-((1-hydroxynaphthalen-2-yl)(Aryl)methyl)-5-methyl-1H-pyrazol-3(2H)-one Derivatives using Brønsted Acid Catalysts.[1][2]
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 2,4-dinitrophenylhydrazine (1 mmol), β-naphthol (1 mmol), and the catalyst (1 mol%) was stirred under solvent-free conditions at room temperature for the appropriate time as indicated in the comparison table. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was washed with water and the solid product was recrystallized from ethanol to afford the pure pyrazolone derivative. For the heterogeneous catalyst (SSA), it could be easily separated by filtration.[2]
Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone)[3]
Ethyl acetoacetate (0.22 mol) is placed in a 100 mL flask. Phenylhydrazine (0.22 mol) is added dropwise to the ethyl acetoacetate with continuous stirring. The reaction mixture is then stirred at 90-100 °C for 1.5 hours. After cooling to room temperature, the mixture is treated with ethanol (20 mL), resulting in the formation of pale yellow solids.
Reaction Pathway and Logic
The synthesis of pyrazolones from β-keto esters and hydrazines, commonly known as the Knorr pyrazole synthesis, proceeds through a well-established reaction mechanism. The following diagram illustrates the key steps involved in this process.
Caption: General reaction mechanism for the Knorr synthesis of pyrazolones.
The experimental workflow for catalyst comparison in a multicomponent reaction is outlined in the following diagram.
Caption: Workflow for catalyst screening in pyrazolone synthesis.
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [en.civilica.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Comparative Kinetics of Pyrazolone Formation: The Influence of Aryl Substituents on β-Keto Esters
A detailed analysis for researchers and drug development professionals on the kinetic nuances of pyrazolone synthesis, offering insights into the impact of aryl substituents on reaction rates and outlining robust experimental protocols for kinetic studies.
The formation of pyrazolones through the cyclocondensation of β-keto esters with hydrazines is a cornerstone reaction in medicinal chemistry, yielding a scaffold present in numerous therapeutic agents. The efficiency of this synthesis is critically influenced by the electronic nature of substituents on the aryl moiety of the β-keto ester. This guide provides a comparative overview of the kinetic aspects of this reaction, supported by experimental methodologies and a discussion of alternative synthetic strategies.
The Impact of Aryl Substituents on Reaction Kinetics: A Quantitative Perspective
While a comprehensive, side-by-side kinetic study of a wide array of aryl-substituted β-keto esters is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a predictive understanding of substituent effects. The reaction proceeds via nucleophilic attack of the hydrazine on the keto-carbonyl group of the β-keto ester, followed by cyclization and dehydration. The rate of the initial nucleophilic attack is the crucial determinant of the overall reaction rate.
Electron-withdrawing groups (EWGs) on the aryl ring of the β-keto ester enhance the electrophilicity of the keto-carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydrazine. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
The following table summarizes the expected relative reaction rates for a series of para-substituted ethyl benzoylacetates. While precise rate constants (k) are not available from a single comparative study, the qualitative impact is clear.
| Aryl Substituent (at para-position) | Electronic Effect | Expected Relative Rate of Pyrazolone Formation |
| -NO₂ | Strong Electron-Withdrawing | Fastest |
| -Cl | Weak Electron-Withdrawing | Fast |
| -H | Neutral | Moderate |
| -CH₃ | Weak Electron-Donating | Slow |
| -OCH₃ | Strong Electron-Donating | Slowest |
Experimental Protocols for Kinetic Analysis
To quantitatively assess the impact of aryl substituents on the rate of pyrazolone formation, a detailed kinetic study can be performed. The following protocols outline methodologies using common analytical techniques.
General Reaction Setup
A stock solution of the aryl-substituted β-keto ester and a stock solution of hydrazine (or a substituted hydrazine like phenylhydrazine) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) are prepared. The reaction is initiated by mixing the two solutions in a thermostated reaction vessel.
Kinetic Monitoring by UV-Vis Spectroscopy
This method is suitable if the pyrazolone product has a distinct UV-Vis absorbance maximum that is well-separated from the absorbance of the reactants.
-
Wavelength Selection: The UV-Vis spectra of the starting aryl-substituted β-keto ester, hydrazine, and the corresponding pyrazolone product are recorded to identify a suitable wavelength for monitoring the reaction. The ideal wavelength is one where the product has a strong absorbance and the reactants have minimal absorbance.
-
Reaction Initiation and Monitoring: The reaction is initiated in a quartz cuvette placed within a thermostated UV-Vis spectrophotometer. The absorbance at the selected wavelength is monitored over time.
-
Data Analysis: The concentration of the pyrazolone product at different time points is calculated using the Beer-Lambert law. The rate constant (k) can then be determined by plotting the concentration of the product versus time and fitting the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).
Kinetic Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it allows for the simultaneous observation of the disappearance of reactants and the appearance of products.
-
Reaction Setup: The reaction is carried out directly in an NMR tube. A known concentration of an internal standard (a compound that does not react under the reaction conditions and has a resonance that does not overlap with reactant or product signals) is added to the reaction mixture.
-
Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The concentration of the reactants and products at each time point is determined by integrating their characteristic signals relative to the integral of the internal standard. The rate constant can then be determined by plotting the concentration of a reactant or product against time and fitting the data to the appropriate rate law.
Logical Pathway of Substituent Effects on Pyrazolone Formation
The following diagram illustrates the logical relationship between the electronic nature of the aryl substituent and its effect on the key steps of pyrazolone formation.
Alternative Synthetic Routes to Pyrazolones
While the condensation of β-keto esters and hydrazines is a classical and widely used method, several alternative approaches for the synthesis of pyrazolones have been developed. These alternatives may offer advantages in terms of substrate scope, reaction conditions, or the avoidance of certain functional groups.
| Synthetic Method | Description | Advantages | Limitations |
| From Diketene | Reaction of diketene with substituted hydrazines. | Readily available starting material. | Limited to the synthesis of 3-methylpyrazolones. |
| From α,β-Alkynoic Esters | Cycloaddition of hydrazines to α,β-alkynoic esters. | Provides access to a variety of substituted pyrazolones. | Requires the synthesis of the alkynoic ester precursor. |
| From Hydrazones of β-Keto Esters | Intramolecular cyclization of pre-formed hydrazones of β-keto esters. | Can provide better control over regioselectivity with unsymmetrical hydrazines. | Adds an extra synthetic step. |
| Multi-component Reactions | One-pot reactions involving an aldehyde, an active methylene compound (like a β-keto ester), and a hydrazine derivative. | High atom economy and operational simplicity. | Can sometimes lead to complex product mixtures. |
A Spectroscopic Guide to Differentiating Pyrazolone Regioisomers
For researchers, scientists, and drug development professionals, the precise structural elucidation of pyrazolone regioisomers is a critical step in synthesis and drug discovery. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful tools for unambiguous characterization. This guide provides a comparative analysis of these methods, supported by experimental data and detailed protocols, to aid in the differentiation of pyrazolone regioisomers.
The pyrazolone core is a prominent scaffold in a multitude of pharmacologically active compounds.[1][2] The synthesis of substituted pyrazolones can often lead to the formation of regioisomers, necessitating robust analytical methods for their distinction. The differentiation is crucial as distinct regioisomers can exhibit varied biological activities.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for distinguishing between pyrazolone regioisomers. The data presented are representative examples and may vary depending on the specific substituents on the pyrazolone ring.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Pyrazolone Regioisomers
| Proton | Regioisomer Type A | Regioisomer Type B | Key Differentiating Features |
| N-H | ~10.0 - 12.0 | ~8.0 - 9.0 | The chemical shift of the N-H proton can be significantly different due to variations in the electronic environment and hydrogen bonding. |
| C-H (pyrazole ring) | ~5.5 - 6.5 | ~7.0 - 8.0 | The position of the substituent on the nitrogen atom influences the shielding of the pyrazole ring protons. |
| CH₃ (at C3) | ~2.1 - 2.4 | ~2.5 - 2.8 | The proximity to different substituents in the two regioisomers leads to observable differences in the methyl proton chemical shifts. |
Note: Data compiled from representative studies.[3][4][5] Actual values are dependent on solvent and substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing Pyrazolone Regioisomers
| Carbon | Regioisomer Type A | Regioisomer Type B | Key Differentiating Features |
| C=O (C5) | ~160 - 175 | ~155 - 170 | The carbonyl carbon chemical shift is sensitive to the electronic effects of the adjacent nitrogen substituent. |
| C3 | ~140 - 150 | ~150 - 160 | The chemical shift of the C3 carbon is influenced by the nature of the substituent on the adjacent nitrogen atom. |
| C4 | ~100 - 110 | ~95 - 105 | The C4 carbon chemical shift can also show slight but consistent differences between the regioisomers. |
Note: Data compiled from representative studies.[1][3][6] Actual values are dependent on solvent and substituents.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Pyrazolone Regioisomers
| Functional Group | Regioisomer Type A | Regioisomer Type B | Key Differentiating Features |
| C=O Stretch | ~1680 - 1720 | ~1650 - 1690 | The position of the carbonyl stretching frequency can vary due to differences in conjugation and hydrogen bonding in the two regioisomers. |
| N-H Stretch | ~3100 - 3300 (broad) | ~3200 - 3400 (broad) | The shape and position of the N-H stretching band can provide clues about intermolecular and intramolecular hydrogen bonding, which may differ between regioisomers. |
| C=N Stretch | ~1590 - 1620 | ~1570 - 1600 | The C=N stretching vibration can also be used as a diagnostic tool to differentiate between the regioisomers. |
Note: Data compiled from representative studies.[2][3][7]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolone sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.[3]
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts, multiplicities, and integration of all signals.
-
For regioisomer assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can be invaluable.[1][8] Irradiation of a specific proton and observing which other protons show an enhancement in their signal can reveal through-space proximities, helping to distinguish between regioisomers.[8]
-
-
¹³C NMR Spectroscopy:
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Samples can be analyzed as a solid (using KBr pellets or ATR) or in solution. For solid-state analysis, grind a small amount of the sample with dry KBr and press into a thin pellet. For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O), N-H, and C=N functional groups.[2][9] Compare the positions and shapes of these bands between the suspected regioisomers. Tautomerism can also be investigated using IR spectroscopy.[10][11]
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]⁺ or [M+H]⁺). While regioisomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) experiments can be different.[12][13] By inducing fragmentation and analyzing the resulting daughter ions, it may be possible to distinguish between the regioisomers based on their unique fragmentation pathways.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of pyrazolone regioisomers.
Caption: Workflow for the synthesis, separation, and spectroscopic analysis of pyrazolone regioisomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between pyrazolone regioisomers, ensuring the correct structural assignment for their compounds of interest.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 7. In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [ijoctc.org]
- 8. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrazolones Derived from Different Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Pyrazolone scaffolds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The selection of the starting beta-keto ester in their synthesis is a critical determinant of the resulting biological profile of the pyrazolone derivative. This guide provides a comparative analysis of the biological activities of pyrazolones synthesized from various beta-keto esters, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
I. Comparative Analysis of Biological Activities
The biological activity of pyrazolone derivatives is significantly influenced by the nature of the substituent at the 3-position of the pyrazolone ring, which is introduced by the choice of the beta-keto ester. A comparison of pyrazolones derived from aliphatic versus aromatic beta-keto esters reveals distinct trends in their antimicrobial, anti-inflammatory, and anticancer properties.
Structure-Activity Relationship Insights
Studies have shown that pyrazolones with aliphatic substituents at the 3-position, derived from beta-keto esters like ethyl acetoacetate, tend to exhibit notable biological activities. Conversely, those with aromatic substituents from beta-keto esters such as ethyl benzoylacetate, or fused ring systems, sometimes show decreased activity[1]. Halogen substitution on the alkyl group has also been observed to reduce the biological efficacy of the resulting pyrazolone derivatives[1].
Antimicrobial Activity
Pyrazolones derived from ethyl acetoacetate and its substituted analogs have demonstrated a broad spectrum of antimicrobial activity. The nature of the substituents on the pyrazolone ring plays a crucial role in determining their efficacy against various bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity of Pyrazolone Derivatives
| Beta-Keto Ester Precursor | Pyrazolone Derivative | Test Organism | Zone of Inhibition (mm) | IC50 (µg/mL) | Reference |
| Ethyl Acetoacetate | 3-methyl-1-phenylpyrazol-5-one | S. aureus | 18 | - | [2] |
| Ethyl Acetoacetate | 3-methyl-1-phenylpyrazol-5-one | B. subtilis | 16 | - | [2] |
| Ethyl Acetoacetate | 4-acetyl-3-methyl-1-phenyl-5-pyrazolone | S. aureus | 20 | - | [2] |
| Ethyl Acetoacetate | 4-acetyl-3-methyl-1-phenyl-5-pyrazolone | B. subtilis | 19 | - | [2] |
| Ethyl Benzoylacetate | 3-phenyl-1-substituted-pyrazolone | S. aureus | 15 | - | [1] |
| Ethyl Benzoylacetate | 3-phenyl-1-substituted-pyrazolone | E. coli | 12 | - | [1] |
| Ethyl Trifluoroacetoacetate | 3-trifluoromethyl-1-phenylpyrazol-5-one | C. albicans | - | 15.6 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The choice of beta-keto ester can influence the potency and selectivity of COX inhibition.
Table 2: Comparative Anti-inflammatory Activity of Pyrazolone Derivatives
| Beta-Keto Ester Precursor | Pyrazolone Derivative | Assay | IC50 (µM) - COX-1 | IC50 (µM) - COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Ethyl Acetoacetate | Substituted 3-methyl-pyrazolones | In vitro COX inhibition | >100 | 5.2 | >19.2 | [3] |
| Ethyl Benzoylacetate | Substituted 3-phenyl-pyrazolones | In vitro COX inhibition | 85.6 | 2.8 | 30.6 | [3] |
| Ethyl Acetoacetate | 4-(substituted)-3-methyl-1-phenylpyrazol-5-one | Carrageenan-induced paw edema (% inhibition) | - | - | - | [4] |
Anticancer Activity
Pyrazolone derivatives have emerged as promising anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways such as PI3K/Akt/ERK1/2 and receptor tyrosine kinases like EGFR[3][5][6]. The nature of the beta-keto ester significantly impacts the cytotoxicity of the resulting pyrazolones against various cancer cell lines.
Table 3: Comparative Anticancer Activity of Pyrazolone Derivatives
| Beta-Keto Ester Precursor | Pyrazolone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl Acetoacetate | Indole-linked 3-methyl-pyrazolone | HCT116 | < 23.7 | [3] |
| Ethyl Acetoacetate | Indole-linked 3-methyl-pyrazolone | MCF7 | < 23.7 | [3] |
| Ethyl Acetoacetate | Indole-linked 3-methyl-pyrazolone | HepG2 | < 23.7 | [3] |
| Ethyl Acetoacetate | Indole-linked 3-methyl-pyrazolone | A549 | < 23.7 | [3] |
| Ethyl Benzoylacetate | Pyrazolone chalcone derivative | HepG2 | 5.03 | [7] |
| Ethyl Benzoylacetate | Pyrazolone chalcone derivative | MCF-7 | 3.92 | [7] |
| Ethyl Benzoylacetate | Pyrazolone chalcone derivative | HCT-116 | 6.34 | [7] |
II. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of biological data. Below are the methodologies for the synthesis of pyrazolone derivatives and the key biological assays cited in this guide.
Synthesis of Pyrazolone Derivatives
General Procedure for the Synthesis of 3-Substituted-1-Phenyl-Pyrazol-5-ones:
A mixture of the appropriate beta-keto ester (e.g., ethyl acetoacetate or ethyl benzoylacetate) (0.1 mol) and phenylhydrazine (0.1 mol) is refluxed in absolute ethanol (50 mL) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to afford the pure pyrazolone derivative[2].
Antimicrobial Activity Assay
Agar Well Diffusion Method:
Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism. Wells of a fixed diameter (e.g., 6 mm) are bored into the agar. A specific volume (e.g., 100 µL) of the test pyrazolone solution (at a known concentration) is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls[2].
In Vitro Anti-inflammatory Assay
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
The ability of the pyrazolone derivatives to inhibit ovine COX-1 and human recombinant COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay is performed according to the manufacturer's instructions. Briefly, the enzyme is incubated with the test compound at various concentrations before the addition of arachidonic acid as the substrate. The production of prostaglandins is measured colorimetrically. The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are calculated from the concentration-response curves[3].
Anticancer Activity Assay
MTT Assay for Cytotoxicity:
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the pyrazolone derivatives for a specified period (e.g., 48 or 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined[7].
III. Visualizing the Mechanisms of Action
Understanding the signaling pathways through which pyrazolones exert their biological effects is crucial for drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflow and the signaling pathways implicated in the anti-inflammatory and anticancer activities of these compounds.
Caption: Experimental workflow for synthesis and biological screening of pyrazolone derivatives.
Caption: Anti-inflammatory signaling pathway of pyrazolone derivatives.
Caption: Anticancer signaling pathway of pyrazolone derivatives.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Beta-Keto Esters for Large-Scale Synthesis
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of appropriate building blocks is a critical decision that profoundly impacts the economic viability and sustainability of a given synthesis. Beta-keto esters, valued for their versatile reactivity, are a cornerstone in the synthesis of a wide array of complex molecules. This guide provides a comprehensive cost-benefit analysis of three commonly used beta-keto esters—ethyl acetoacetate (EAA), methyl acetoacetate (MAA), and tert-butyl acetoacetate (t-BAA)—in the context of large-scale industrial production. By examining factors such as raw material costs, reaction yields, process complexity, and waste generation, this analysis aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their synthetic strategies.
Executive Summary
The choice between ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate for large-scale synthesis hinges on a trade-off between raw material costs, desired reactivity, and downstream processing considerations. While ethyl acetoacetate, often produced via the classical Claisen condensation, presents a potentially lower-cost entry point, the diketene-based routes for methyl and tert-butyl acetoacetate offer higher yields and simpler process control, albeit with a higher initial raw material investment. Tert-butyl acetoacetate, despite being the most expensive to produce, offers unique reactivity and advantages in certain synthetic applications due to the lability of the tert-butyl group.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the large-scale synthesis of ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate. Prices for raw materials are indicative and can fluctuate based on market conditions and supplier negotiations.
Table 1: Raw Material Cost Comparison
| Raw Material | Chemical Formula | Typical Industrial Price (USD/kg) | Key Supplier Regions |
| Ethyl Acetate | C₄H₈O₂ | 0.73 - 1.06 | Asia, Europe, North America |
| Diketene | C₄H₄O₂ | ~2.50 - 4.00 | China, Switzerland |
| Methanol | CH₄O | 0.33 - 0.70 | Global |
| Ethanol | C₂H₆O | 0.68 - 0.99 | Global |
| tert-Butyl Alcohol | C₄H₁₀O | 0.71 - 1.21 | North America, Europe, Asia |
| Sodium Ethoxide | C₂H₅NaO | Catalyst, cost varies | - |
| Triethylamine | (C₂H₅)₃N | Catalyst, cost varies | - |
| Fatty Amine Catalysts | - | Catalyst, cost varies | - |
Table 2: Comparison of Large-Scale Synthesis Parameters
| Beta-Keto Ester | Primary Synthesis Route | Typical Yield (%) | Purity (%) | Key Process Considerations |
| Ethyl Acetoacetate | Claisen Condensation of Ethyl Acetate | 75 - 85[1] | >99 | Requires strong base (e.g., sodium ethoxide); equilibrium reaction requiring removal of ethanol to drive to completion. |
| Reaction of Diketene with Ethanol | >95 | >99 | Exothermic reaction requiring careful temperature control; continuous processes are common. | |
| Methyl Acetoacetate | Reaction of Diketene with Methanol | 98.0 - 98.4[2] | >99.7[2] | Highly efficient reaction; amine or ionic liquid catalysts are often used to improve stability and yield.[2] |
| tert-Butyl Acetoacetate | Reaction of Diketene with tert-Butyl Alcohol | >94[3] | >99[3] | Steric hindrance of tert-butyl group requires optimized reaction conditions and catalysts (e.g., fatty amines, tertiary amines).[3] |
Experimental Protocols
Large-Scale Synthesis of Ethyl Acetoacetate via Claisen Condensation
Objective: To produce ethyl acetoacetate through the self-condensation of ethyl acetate on a large industrial scale.
Materials:
-
Ethyl Acetate (anhydrous)
-
Sodium metal or Sodium Ethoxide
-
Toluene or Xylene (as a solvent for sodium dispersion)
-
Acetic Acid (for neutralization)
-
Brine solution
-
Anhydrous Calcium Chloride or Magnesium Sulfate (for drying)
Equipment:
-
Large-scale glass-lined or stainless steel reactor with reflux condenser, mechanical stirrer, and heating/cooling jacket.
-
Sodium dispersion unit (if using sodium metal).
-
Neutralization tank.
-
Liquid-liquid extraction unit.
-
Fractional distillation column.
Procedure:
-
Preparation of Sodium Ethoxide (in-situ): A dispersion of sodium metal in an inert solvent like toluene or xylene is prepared in the reactor. Anhydrous ethyl acetate containing a small amount of ethanol is then slowly added. The reaction is initiated by gentle heating and then proceeds exothermically. The temperature is maintained at reflux until all the sodium has reacted.
-
Claisen Condensation: Additional anhydrous ethyl acetate is added to the freshly prepared sodium ethoxide. The mixture is heated at reflux for several hours to drive the condensation reaction. The ethanol formed during the reaction can be removed by fractional distillation to shift the equilibrium towards the product.
-
Neutralization: After the reaction is complete, the mixture is cooled, and a slight excess of acetic acid is added to neutralize the sodium salt of ethyl acetoacetate.
-
Work-up: A brine solution is added to facilitate the separation of the organic and aqueous layers. The organic layer containing the crude ethyl acetoacetate is separated.
-
Purification: The crude product is dried using anhydrous calcium chloride or magnesium sulfate and then purified by fractional distillation under reduced pressure to yield high-purity ethyl acetoacetate.
Industrial Production of Methyl Acetoacetate from Diketene and Methanol
Objective: To synthesize methyl acetoacetate via the reaction of diketene with methanol in a continuous process.
Materials:
-
Diketene (stabilized)
-
Methanol (anhydrous)
-
Catalyst (e.g., triethylamine, propylamine acetate ionic liquid)[2]
Equipment:
-
Continuous stirred-tank reactor (CSTR) or a series of reactors with precise temperature and flow control.
-
Metering pumps for diketene, methanol, and catalyst.
-
Heat exchangers for temperature control.
-
Distillation train for purification.
Procedure:
-
Feed Preparation: Methanol and the catalyst are mixed and preheated to the desired reaction temperature.
-
Reaction: The methanol-catalyst mixture and diketene are continuously fed into the reactor at a controlled molar ratio. The reaction is highly exothermic, and the temperature is maintained within a specific range (e.g., 40-80°C) using a cooling system.
-
Quenching (if necessary): The reaction mixture may be passed through a quenching unit to deactivate the catalyst.
-
Purification: The crude methyl acetoacetate is continuously fed into a multi-stage distillation system to remove unreacted methanol (which is recycled) and any byproducts, yielding high-purity methyl acetoacetate.[1]
Large-Scale Synthesis of tert-Butyl Acetoacetate from Diketene and tert-Butyl Alcohol
Objective: To produce tert-butyl acetoacetate by reacting diketene with tert-butyl alcohol.
Materials:
-
Diketene (stabilized)
-
tert-Butyl Alcohol
-
Catalyst (e.g., triethylamine, triethylene diamine, or other fatty/tertiary amines)[3]
Equipment:
-
Jacketed reactor with a mechanical stirrer, reflux condenser, and addition funnel.
-
Vacuum distillation apparatus.
Procedure:
-
Charging the Reactor: tert-Butyl alcohol and the catalyst are charged into the reactor.
-
Reaction: The mixture is heated to a specific temperature (e.g., 60-80°C). Diketene is then added dropwise over a period of several hours, maintaining the reaction temperature within a controlled range to manage the exotherm.[3]
-
Digestion: After the addition of diketene is complete, the reaction mixture is stirred at the reaction temperature for an additional period to ensure complete conversion.
-
Purification: The crude product is purified by vacuum distillation to separate the high-boiling tert-butyl acetoacetate from unreacted starting materials and the catalyst. A product yield of over 94% with a purity of over 99% can be achieved.[3]
Visualizations
Caption: Workflow for Large-Scale Ethyl Acetoacetate Synthesis via Claisen Condensation.
References
A Comparative Guide to Pyrazolone Synthesis: Green Chemistry Approaches vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmaceuticals. The synthesis of these vital heterocyclic compounds has evolved significantly, with green chemistry principles offering substantial improvements over traditional methods. This guide provides an objective comparison of green and traditional approaches to pyrazolone synthesis, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
Green chemistry approaches consistently demonstrate significant advantages in terms of reaction time, energy consumption, and often, product yield. The following table summarizes key quantitative data from representative experimental procedures, highlighting the efficiencies gained by adopting modern synthetic techniques.
| Parameter | Traditional Method (Knorr Synthesis) | Green Chemistry Method (Microwave-Assisted) |
| Reaction Time | 1 - 12 hours | 4 - 15 minutes[1][2] |
| Temperature | Reflux (e.g., ~100-118°C) | 60 - 120°C[2][3] |
| Solvent | Ethanol, Acetic Acid, 1-Propanol[4] | Often Solvent-Free[5][6] or Green Solvents (e.g., Water[7]) |
| Yield | 72 - 90%[3] | 51 - 98%[3][5] |
| Energy Source | Conventional Heating (Hot Plate, Heating Mantle) | Microwave Irradiation[8][9] |
| Catalyst | Often requires acid catalysis (e.g., glacial acetic acid)[4] | Can be catalyst-free or use green catalysts (e.g., imidazole, nanoparticles)[7] |
Experimental Workflow Comparison
The following diagram illustrates the streamlined workflow of a green, one-pot microwave-assisted synthesis compared to the multi-step traditional Knorr synthesis.
Caption: Comparative workflow of traditional vs. green pyrazolone synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for both a traditional and a green synthesis of a pyrazolone derivative. These are intended as representative examples and may require optimization for different substrates and scales.
Protocol 1: Traditional Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Knorr Synthesis)[10]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol or 1-Propanol
-
Diethyl ether
-
Water
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.
-
Solvent and Catalyst Addition: Add ethanol (or 1-propanol) and a few drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture under reflux for 1-2 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the resulting mixture in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Green, Solvent-Free, Microwave-Assisted One-Pot Synthesis of a 4-Arylidenepyrazolone Derivative[11]
Materials:
-
Ethyl acetoacetate (1.5 equivalents)
-
Substituted hydrazine (e.g., 3-nitrophenylhydrazine, 1.0 equivalent)
-
Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 1.0 equivalent)
-
Ethyl acetate
Procedure:
-
Reactant Addition: In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Microwave Irradiation: Place the flask in a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Isolation: After irradiation, allow the solid obtained to cool to room temperature.
-
Purification: Triturate the solid with ethyl acetate and collect the product by suction filtration.
Discussion
The data and protocols presented clearly illustrate the advantages of green chemistry approaches in pyrazolone synthesis.
Traditional Methods , exemplified by the Knorr synthesis, are well-established and reliable.[1][8] However, they are often characterized by long reaction times, the need for organic solvents, and higher energy consumption due to prolonged heating.[10]
Green Chemistry Approaches offer significant improvements:
-
Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and can often be performed under solvent-free conditions, which simplifies work-up and reduces waste.[3][5][11]
-
Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reactions.[12]
-
The use of green solvents like water and environmentally benign catalysts further enhances the sustainability of these methods.[7]
-
Multicomponent reactions improve atom economy by combining multiple synthetic steps into a single, efficient one-pot procedure.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 3-(2-methylphenyl)-3-oxopropanoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and key intermediates is paramount. Methyl 3-(2-methylphenyl)-3-oxopropanoate, a β-keto ester, presents unique analytical challenges primarily due to its keto-enol tautomerism.[1] This guide provides a comparative overview of common analytical techniques for the quantification of this compound, supported by generalized experimental protocols and validation considerations.
The Analytical Challenge: Keto-Enol Tautomerism
β-Keto esters like this compound exist as an equilibrium mixture of their keto and enol forms.[1] This dynamic equilibrium is influenced by factors such as the solvent, temperature, and pH. The presence of both tautomers can lead to issues in analytical data, such as peak broadening or the appearance of multiple signals for a single compound in chromatography and spectroscopy.[1] Therefore, a thorough understanding and control of this equilibrium are critical for developing robust and reliable analytical methods.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. Below is a comparison of commonly employed techniques for the analysis of β-keto esters.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Widely available, robust, and versatile. | Keto-enol tautomerism can cause poor peak shape.[2] | Routine quality control, purity assessment, and stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | High resolution and sensitivity.[3] | Derivatization is often required for polar analytes to increase volatility.[3] | Impurity profiling and analysis of volatile derivatives. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with highly selective and sensitive mass detection. | Exceptional sensitivity and selectivity, suitable for complex matrices.[4][5] | Higher cost and complexity. | Bioanalysis, trace level quantification, and metabolite studies. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can quantify different forms of a molecule. | Allows for direct observation and quantification of both keto and enol tautomers.[1] | Lower sensitivity compared to chromatographic methods. | Structural elucidation and determination of keto-enol equilibrium. |
Detailed Experimental Protocols
The following are generalized protocols for the key analytical methods. These should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of β-keto esters involves reversed-phase HPLC.
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Column: A C18 column is a common choice. To address peak shape issues arising from tautomerism, mixed-mode columns can be effective.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. Adjusting the pH of the mobile phase can help to control the tautomeric equilibrium.[2]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.
-
Validation Parameters:
-
Specificity: Assessed by analyzing blank and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Determined by analyzing a series of standards over a defined concentration range.
-
Accuracy and Precision: Evaluated by replicate analysis of samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like mobile phase composition, pH, and flow rate.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the keto and enol groups, derivatization is often necessary to improve the volatility of β-keto esters for GC analysis.
-
Derivatization: Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[3]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Injection: A split/splitless injector is commonly used.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Validation Parameters: Similar to HPLC, validation includes specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for complex samples.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity.
-
Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.[6]
-
Internal Standard: An isotopically labeled analog of the analyte is often used as an internal standard to improve accuracy and precision.[7]
-
Validation Parameters: In addition to the standard validation parameters, matrix effects should be evaluated.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.[8]
Caption: A flowchart of the analytical method validation process.
This comprehensive guide provides a framework for selecting and validating an appropriate analytical method for the quantification of this compound. The choice of method will ultimately be guided by the specific requirements of the analysis, and a thorough validation is essential to ensure the generation of reliable and accurate data.
References
- 1. benchchem.com [benchchem.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
Safety Operating Guide
Proper Disposal of Methyl 3-(2-methylphenyl)-3-oxopropanoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Methyl 3-(2-methylphenyl)-3-oxopropanoate (CAS No. 147501-26-6), ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Disposal Overview
Key Disposal Principles:
-
Do not dispose of down the drain: Organic compounds like beta-keto esters should not be poured down the sink.
-
Segregate waste: Keep different types of chemical waste separate to prevent dangerous reactions.
-
Use appropriate containers: Waste must be stored in containers that are compatible with the chemical.
-
Label containers clearly: All waste containers must be accurately labeled with their contents and associated hazards.
-
Consult your institution's EHS office: Your Environmental Health and Safety office is the primary resource for specific disposal protocols at your facility.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solvent/reagent.
-
Segregate it from other waste streams such as halogenated solvents, strong acids, strong bases, and oxidizers.
-
-
Container Selection and Labeling:
-
Choose a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number "147501-26-6," and any known hazard symbols.
-
-
Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed except when adding more waste.
-
-
Request for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide them with all the necessary information about the waste, as indicated on the label.
-
Data Presentation: Chemical Waste Segregation
To ensure safety and proper disposal, it is crucial to segregate chemical waste based on its hazard class. The following table provides a general guideline for the segregation of common laboratory waste streams.
| Waste Category | Examples | Incompatible with |
| Halogenated Organic Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Non-halogenated organic solvents, strong bases |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane, Ethyl Acetate | Halogenated organic solvents, strong acids, strong bases, oxidizers |
| Aqueous Acidic Waste | Hydrochloric Acid, Sulfuric Acid (dilute) | Strong bases, oxidizers, flammable materials |
| Aqueous Basic Waste | Sodium Hydroxide, Potassium Hydroxide (dilute) | Strong acids, organic materials |
| Solid Chemical Waste | Contaminated lab supplies (gloves, paper towels) | Should be segregated based on the chemical contamination |
| Reactive/Oxidizing Waste | Nitric Acid, Peroxides, Permanganates | Organic materials, flammable materials, reducing agents |
This table provides general guidance. Always refer to the specific Safety Data Sheet and your institution's EHS protocols for detailed segregation instructions.
Experimental Protocols: Empty Container Disposal
Properly decontaminating empty containers is a key step in the disposal process.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
The rinsate must be collected and disposed of as hazardous waste.
-
-
Label Defacement:
-
After triple rinsing, completely deface or remove the original label from the container.
-
-
Final Disposal:
-
Once the label is defaced, the clean, empty container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.
-
Mandatory Visualization: Chemical Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemicals like this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This document provides general guidance. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to follow all protocols and procedures established by your institution's Environmental Health and Safety (EHS) department for the specific handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 3-(2-methylphenyl)-3-oxopropanoate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-(2-methylphenyl)-3-oxopropanoate. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Core Safety and Personal Protective Equipment (PPE)
Minimizing exposure to this compound is paramount due to its potential hazards, which include causing skin and eye irritation.[1][2][3] The following personal protective equipment is mandatory for handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[2][4] | Protects against accidental splashes that could cause serious eye irritation.[1][4] |
| Hand Protection | Nitrile gloves. For extended contact, consider double-gloving or using heavier-duty gloves.[5] | Provides a barrier against skin contact, which can cause irritation.[1][2] Contaminated gloves should be disposed of properly after use.[2] |
| Body Protection | A fully buttoned laboratory coat.[6] | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | Use in a well-ventilated area is required.[1][4] A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if there is a risk of aerosolization.[1] | Prevents inhalation of vapors or mists, which can cause respiratory tract irritation.[1][2] |
Operational Plan: From Handling to Disposal
The following procedural steps outline the safe handling, storage, and disposal workflow for this compound.
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1]
2. Handling and Use:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][4]
-
Aerosol Prevention: Handle the substance carefully to prevent the formation of dust or aerosols.[7]
-
Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the laboratory.[2][4]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1][4][7]
-
Conditions: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][7] The substance should be stored locked up.[4][7]
4. Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[8] Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Ventilation: Ensure adequate ventilation during cleanup.
-
PPE: Wear the appropriate personal protective equipment as outlined in Table 1 during spill cleanup.
5. Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.
-
Containerization: Dispose of contents and the container in an approved waste disposal plant.[4][7] Do not mix with other waste.[7] Uncleaned containers should be treated as the product itself.[7]
-
Licensed Disposal: Ensure that the product is disposed of by a licensed waste carrier.[9]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling the compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
